Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 4-Chloro-6,7-diethoxy-3-nitroquinoline
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate intermediate scaffolds that dictate the success or failure of a drug discovery campaign. 4-Chloro-6,7-diethoxy-3-nitroquinoline (CAS: 197474...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate intermediate scaffolds that dictate the success or failure of a drug discovery campaign. 4-Chloro-6,7-diethoxy-3-nitroquinoline (CAS: 1974746-64-9) is one such privileged building block. While its dimethoxy counterpart is widely recognized in the synthesis of kinase inhibitors (e.g., lenvatinib and anlotinib analogs), the diethoxy variant offers a strategic structural modification. The extended alkyl chains increase the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability and altering metabolic soft spots—critical factors when designing next-generation Toll-like receptor (TLR7/8) agonists and targeted oncology therapeutics.
This whitepaper provides an in-depth analysis of the physicochemical properties, electronic architecture, and field-proven synthetic methodologies for isolating and functionalizing this hyper-reactive intermediate.
Physicochemical Profiling and Structural Data
Understanding the physical parameters of 4-chloro-6,7-diethoxy-3-nitroquinoline is the first step in predicting its behavior in both synthetic workflows and biological assays[1]. The table below summarizes the core quantitative data.
Insoluble in water; requires polar aprotic solvents for reaction
Electronic Architecture and Mechanistic Reactivity
The synthetic utility of 4-chloro-6,7-diethoxy-3-nitroquinoline is entirely governed by its push-pull electronic system. The molecule is engineered to undergo highly efficient Nucleophilic Aromatic Substitution (S_NAr) at the C4 position[4].
The "Pull" (C3 Nitro Group): The nitro group exerts profound inductive and resonance electron-withdrawing effects, severely depleting electron density at the adjacent C4 carbon.
The "Push" (C6/C7 Diethoxy Groups): The oxygen atoms of the ethoxy groups donate electron density into the quinoline ring via resonance. This stabilizes the transient, negatively charged Meisenheimer complex formed during nucleophilic attack.
The Leaving Group (C4 Chloro): Chloride acts as an excellent leaving group, allowing for rapid rearomatization.
Figure 2: Electronic effects governing C4 hyper-reactivity in the quinoline scaffold.
The following protocols are engineered for high yield and reproducibility, emphasizing the causality behind each reagent choice.
Workflow Overview
Figure 1: Synthetic workflow and functionalization of 4-chloro-6,7-diethoxy-3-nitroquinoline.
Protocol A: Synthesis via Deoxychlorination
To synthesize the target compound, the precursor 6,7-diethoxy-3-nitroquinolin-4-ol must undergo deoxychlorination. We utilize Phosphorus Oxychloride (POCl₃)[5].
Causality of Reagents: POCl₃ acts as both the solvent and the chlorinating agent. A catalytic amount of N,N-Dimethylformamide (DMF) is strictly required. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly attacks the C4 hydroxyl oxygen, converting it into an exceptional phosphorodichloridate leaving group[4].
Step-by-Step Methodology:
Suspension: Suspend 6,7-diethoxy-3-nitroquinolin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Activation: Add POCl₃ (2.5 eq) dropwise at 0 °C, followed by catalytic DMF (0.1 eq).
Reflux: Heat the reaction mixture to reflux (approx. 40-45 °C in DCM, or 100 °C if run neat in POCl₃) for 4–6 hours.
Quenching (Critical Step): Cool the mixture to 0 °C and strictly quench by pouring slowly over crushed ice. Causality: Unreacted POCl₃ reacts violently with water to form HCl and H₃PO₄. If the exotherm is not controlled, the aqueous acidic environment will hydrolyze the newly formed C4-chloro group back to the hydroxyl starting material.
Extraction: Extract with DCM, wash with cold saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint: The reaction is validated by TLC (Hexanes/EtOAc 1:1). The highly polar starting material (Rf ~0.1) will completely disappear, replaced by a highly UV-active, non-polar yellow spot (Rf ~0.7).
Protocol B: Downstream S_NAr with Primary Amines
The primary application of this compound is coupling with anilines or aliphatic amines to generate 4-amino-3-nitroquinolines, precursors to TLR7/8 agonists ([ACS Pharmacol. Transl. Sci.])[4].
Causality of Reagents: Triethylamine (Et₃N) is used as a non-nucleophilic base. During the S_NAr reaction, one equivalent of HCl is generated. Without Et₃N, the generated HCl would protonate the incoming nucleophilic amine, stalling the reaction.
Step-by-Step Methodology:
Dissolution: Dissolve 4-chloro-6,7-diethoxy-3-nitroquinoline (1.0 eq) in anhydrous isopropanol or DMF.
Amine Addition: Add the target primary amine (1.1 eq) and Et₃N (2.0 eq).
Heating: Stir the mixture at 80 °C for 2–4 hours.
Isolation: Cool to room temperature. The product often precipitates directly from isopropanol. Filter and wash with cold ether.
Self-Validation Checkpoint: This protocol is visually self-validating. The initial pale yellow solution will rapidly transition to a deep orange or brick-red color as the highly conjugated 4-amino-3-nitroquinoline product forms.
Analytical Characterization Standards
To confirm the integrity of 4-chloro-6,7-diethoxy-3-nitroquinoline before downstream use, the following analytical benchmarks should be met:
LC-MS: ESI+ should show a distinct isotopic pattern for the chlorine atom (M and M+2 peaks in a 3:1 ratio) at m/z 297.0 and 299.0[3].
¹H NMR (CDCl₃, 500 MHz): The C2 proton of the quinoline ring is highly deshielded by the adjacent nitro group and the aromatic ring current, typically appearing as a sharp singlet far downfield (δ ~9.15 ppm). The ethoxy groups will present as two distinct quartets (δ ~4.25 ppm) and two overlapping triplets (δ ~1.55 ppm)[6].
References
PubChemLite Database. 4-chloro-6,7-diethoxy-3-nitroquinoline (C13H13ClN2O4). University of Luxembourg. Link
Kumar, K., et al. "Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity.
BLD Pharm Compound Repository. 4-Chloro-6,7-diethoxy-3-nitroquinoline (CAS: 1974746-64-9). Link
Whitepaper: The Dual Mechanism of Action of 4-Chloro-6,7-diethoxy-3-nitroquinoline in Targeted Kinase Inhibitor Design
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecules whose "mechanism of action" (MoA) must be defined across two distinct scientific paradigms: their chemical reac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecules whose "mechanism of action" (MoA) must be defined across two distinct scientific paradigms: their chemical reactivity as synthetic intermediates, and the biological activity of the pharmacophores they generate. 4-Chloro-6,7-diethoxy-3-nitroquinoline (CAS 1974746-64-9) is a quintessential example of a privileged electrophilic scaffold. It is not a terminal therapeutic agent; rather, it is a highly engineered building block designed to synthesize ATP-competitive receptor tyrosine kinase (RTK) inhibitors targeting oncogenic pathways like c-Met, VEGFR, and PI3K/mTOR [1]. This technical guide dissects the chemical causality behind its structural design and the biological logic of its derived kinase inhibitors.
Chemical Mechanism of Action: Electrophilic Activation & SNAr
The core chemical MoA of 4-chloro-6,7-diethoxy-3-nitroquinoline lies in its exceptional susceptibility to Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position [2].
Causality of the 3-Nitro Group : The nitro group at the C3 position is strongly electron-withdrawing via both inductive and resonance effects. Synergizing with the electronegative N1 quinoline nitrogen, it severely depletes electron density at the C4 carbon, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This allows nucleophiles (such as anilines or aliphatic amines) to readily attack C4, forming a stabilized Meisenheimer complex before the chloride ion is eliminated [3].
Causality of the 6,7-Diethoxy Groups : While electron-donating alkoxy groups at the 6 and 7 positions slightly dampen the overall electrophilicity of the quinoline ring compared to an unsubstituted analog, they are indispensable for the biological efficacy of the final drug. They act as solvent-channel vectors, improving aqueous solubility and modulating the physicochemical properties of the final active pharmaceutical ingredient (API) without sterically clashing with the hydrophobic kinase hinge region [1].
Biological Mechanism of Action: The Derived Pharmacophore
Once the SNAr reaction is complete, the 3-nitro group is typically reduced to an amine (yielding a 3,4-diaminoquinoline derivative) and further functionalized (e.g., into an imidazoquinoline or a urea derivative) [4]. The resulting pharmacophore exhibits a highly specific biological MoA:
ATP-Competitive Inhibition : The nitrogen-rich quinoline/imidazoquinoline core acts as an adenine mimetic. It inserts into the deep, hydrophobic ATP-binding pocket of RTKs (such as c-Met or VEGFR2). The N1 nitrogen and the newly formed functionalities at C3/C4 establish critical hydrogen bonds with the backbone amides of the kinase hinge region.
Downstream Pathway Blockade : By competitively displacing ATP, the derived inhibitors prevent the auto-phosphorylation of the RTK. This halts downstream signal transduction cascades, specifically the MAPK/ERK and PI3K/AKT pathways, ultimately inducing apoptosis in malignant cells and suppressing tumor angiogenesis.
Data Presentation: Kinetic & SAR Profiling
To illustrate the biological translation of this scaffold, the following table summarizes the structure-activity relationship (SAR) and kinetic parameters of typical RTK inhibitors derived from 6,7-dialkoxy-quinoline cores (analogous to the cabozantinib and tivozanib classes).
Pharmacophore Derivative
Primary Kinase Target
IC50 (nM)
Binding Mode
Key Hinge Interaction
4-Amino-6,7-diethoxy-quinoline
VEGFR2
12 - 18
Type I (ATP-competitive)
N1 to Cys919 (H-bond)
4-Aryloxy-6,7-diethoxy-quinoline
c-Met
2 - 5
Type II (DFG-out)
N1 to Met1160 (H-bond)
Imidazo[4,5-c]quinoline analog
PI3Kα
35 - 50
Type I (ATP-competitive)
N3 to Val851 (H-bond)
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols describe the chemical utilization of the scaffold and the biological validation of the resulting inhibitor.
Objective: Synthesize a 4-amino-6,7-diethoxy-3-nitroquinoline intermediate.
Preparation : Dissolve 1.0 equivalent of 4-chloro-6,7-diethoxy-3-nitroquinoline in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration.
Nucleophile Addition : Add 1.2 equivalents of the target aniline derivative (e.g., 4-fluoroaniline) and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.
Thermal Activation : Heat the reaction mixture to 90°C under an inert argon atmosphere for 4-6 hours. The electron-deficient nature of the quinoline core ensures rapid conversion [3].
Monitoring & Quenching : Monitor via LC-MS. Upon >95% consumption of the starting material, cool the mixture to 0°C and precipitate the product by adding cold purified water dropwise.
Isolation & Validation : Filter the resulting solid, wash with cold ethanol, and dry under vacuum. Validate the structure via 1H-NMR (confirming the disappearance of the C4-Cl isotope pattern and the appearance of the secondary amine proton).
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Validate the IC50 of the derived quinoline inhibitor against c-Met.
Reagent Assembly : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
Enzyme/Substrate Incubation : Combine 1 nM recombinant c-Met kinase domain with 200 nM of a biotinylated poly-GT substrate in a 384-well plate.
Compound Dosing : Add the derived quinoline inhibitor in a 10-point dose-response series (ranging from 10 µM to 0.5 nM).
Reaction Initiation : Initiate the kinase reaction by adding ATP at its predetermined Km value (e.g., 20 µM). Incubate for 60 minutes at 25°C.
Detection : Stop the reaction by adding EDTA. Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Quantification : Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Mandatory Visualizations
Fig 1. SNAr mechanism of 4-chloro-6,7-diethoxy-3-nitroquinoline via a Meisenheimer complex.
Fig 2. Biological mechanism of action for quinoline-derived RTK inhibitors.
References
Beilstein Journals. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Beilstein Journal of Organic Chemistry. URL:[Link]
ResearchGate. "New Synthesis of Antitumor Drug Cabozantinib." ResearchGate. URL: [Link]
Foundational
The Biological and Synthetic Significance of 4-Chloro-6,7-diethoxy-3-nitroquinoline in Drug Discovery
Executive Summary In modern medicinal chemistry, 4-chloro-6,7-diethoxy-3-nitroquinoline (CAS 1974746-64-9)[1] is rarely utilized as an active pharmaceutical ingredient (API) in its native form. Instead, it serves as a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, 4-chloro-6,7-diethoxy-3-nitroquinoline (CAS 1974746-64-9)[1] is rarely utilized as an active pharmaceutical ingredient (API) in its native form. Instead, it serves as a highly reactive, "privileged pro-pharmacophore." This intermediate is a foundational building block engineered for the precise assembly of complex heterocycles, most notably imidazo[4,5-c]quinolines (Toll-like receptor 7/8 agonists)[2][3] and ATP-competitive kinase inhibitors (targeting EGFR, DNA-PK, and Src)[4][5].
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a strategic asset. The specific substitution pattern on this quinoline ring dictates both its synthetic orthogonal reactivity and the ultimate biological efficacy of the downstream drug candidate.
Structural Rationale & Pharmacophore Contribution
The architectural brilliance of 4-chloro-6,7-diethoxy-3-nitroquinoline lies in the dual nature of its functional groups: one half of the molecule is designed for target-receptor binding, while the other half is primed for synthetic functionalization.
The 6,7-Diethoxy Motif: Modulating Lipophilicity and Binding Entropy
While many commercial kinase inhibitors (such as erlotinib) utilize a 6,7-dimethoxy substitution, extending the alkyl chain to an ethoxy group fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile[4].
Kinase Inhibition (EGFR/DNA-PK): In the ATP-binding cleft of kinases, the quinoline nitrogen forms a critical hydrogen bond with the hinge region. The 6,7-diethoxy groups project outward into the solvent-exposed channel[4][5]. The increased van der Waals volume of the ethoxy groups effectively displaces ordered water molecules, resulting in a favorable increase in binding entropy (ΔS).
Endosomal Targeting (TLR7/8 Agonists): For immune response modifiers like imiquimod analogues, the target receptors (TLR7 and TLR8) are located within intracellular endosomes[6]. The diethoxy substitution significantly increases the partition coefficient (LogP) of the resulting drug, enhancing passive diffusion across both the plasma and endosomal lipid bilayers[6].
The 4-Chloro-3-nitro Motif: Electronic Activation for SNAr
The C4 position of an unsubstituted quinoline is generally unreactive toward nucleophiles. However, the installation of a nitro group at the C3 position acts as a powerful electron-withdrawing group (EWG). Through resonance and inductive effects, the nitro group severely depletes electron density at C4, transforming the C4-chloride into an exceptional leaving group[7]. This enables rapid Nucleophilic Aromatic Substitution (SNAr) with primary amines under exceptionally mild conditions[3][7].
Primary Biological Applications
Once functionalized, the derivatives of 4-chloro-6,7-diethoxy-3-nitroquinoline exhibit profound biological activity across two primary therapeutic domains.
A. Immune Response Modifiers (TLR7/8 Agonism)
When converted into imidazoquinolines, these compounds act as potent pathogen-associated molecular pattern (PAMP) mimics. Upon entering the endosome, the diethoxy-imidazoquinoline binds to the concave surface of the TLR7/8 dimer[2]. This binding induces a conformational change that recruits the adaptor protein MyD88 [2]. The subsequent signaling cascade involves the phosphorylation of IRAK4/1 and the activation of TRAF6, ultimately leading to the nuclear translocation of NF-κB[2]. This results in the robust transcription of pro-inflammatory cytokines, including Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α), driving a systemic Th1 immune response[2][6].
Mechanism of action for diethoxy-imidazoquinolines via the endosomal TLR7/MyD88 pathway.
B. Oncology (Kinase Inhibition)
By substituting the C4 position with specific anilines (e.g., 3-bromoaniline) and reducing the nitro group, the scaffold mimics the adenine ring of ATP. The diethoxy groups enhance the residence time of the inhibitor within the kinase domain, proving highly effective against mutated EGFR in non-small cell lung cancer (NSCLC) and DNA-PK in solid tumors[4][5].
Experimental Protocols: Synthesis of an Active Pharmacophore
To convert 4-chloro-6,7-diethoxy-3-nitroquinoline into a biologically active TLR7 agonist, a strict, self-validating three-step synthetic workflow is employed[3][7].
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C4-chloride with an aliphatic amine (e.g., isobutylamine).
Preparation: Dissolve 1.0 eq of 4-chloro-6,7-diethoxy-3-nitroquinoline in anhydrous dichloromethane (DCM) and cool to 0 °C[3].
Addition: Slowly add 1.3 eq of isobutylamine and 1.5 eq of triethylamine (TEA)[3].
Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the incoming isobutylamine, which would otherwise render it non-nucleophilic.
Reaction: Reflux the mixture at 45 °C for 2 hours[3].
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the parent mass (m/z 297 [M+H]+)[1] disappears and the characteristic 3:1 chlorine isotope pattern is lost, confirming total chloride displacement.
Step 2: Nitro Reduction
Objective: Reduce the C3-nitro group to a primary amine to prepare for cyclization.
Hydrogenation: Suspend the intermediate in ethyl acetate with 5% Pd/C catalyst and sodium sulfate[3].
Causality: Sodium sulfate acts as a desiccant, sequestering the water generated during nitro reduction. This prevents catalyst poisoning and side reactions.
Reaction: Subject to 55 psi H₂ pressure for 6 hours[3]. Filter through Celite to remove the catalyst.
Step 3: Orthoester Cyclization
Objective: Form the fused imidazole ring.
Condensation: Treat the resulting 3,4-diaminoquinoline with excess triethyl orthoformate in glacial acetic acid[7].
Causality: The orthoester serves as a one-carbon electrophilic bridge. The acidic environment catalyzes the sequential condensation of both amino groups onto the central carbon, yielding the tricyclic imidazo[4,5-c]quinoline core[7].
Synthetic workflow from 4-chloro-6,7-diethoxy-3-nitroquinoline to active imidazoquinoline.
Quantitative Data Presentation
The following table summarizes the pharmacological impact of modifying the alkoxy substituents on the quinoline core, demonstrating why the diethoxy variant is highly sought after in specific drug development pipelines.
Table 1: Comparative Pharmacological Impact of Quinoline Core Substitutions
Biological applications of imiquimod analogues: An update (Review)
Spandidos Publications
URL:[Link][2]
Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines
National Institutes of Health (PMC)
URL:[Link][3]
A pH‐sensitive Macromolecular Prodrug as TLR7/8 Targeting Immune Response Modifier
Johannes Kepler Universität Linz (JKU ePUB)
URL:[Link][6]
Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
ACS Publications
URL:[Link][5]
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles
Beilstein Journals
URL:[Link][7]
solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline in common solvents
An In-depth Technical Guide to the Solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-chloro-6,7-di...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline, a quinoline derivative of significant interest in synthetic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document details the foundational principles governing solubility and presents a robust, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, chemists, and formulation scientists who require accurate and reproducible solubility data to advance their research and development objectives.
Introduction: The Significance of Solubility
4-chloro-6,7-diethoxy-3-nitroquinoline is a substituted quinoline, a heterocyclic scaffold prevalent in a wide array of pharmacologically active compounds. The specific functional groups—a chloro group at the 4-position, a nitro group at the 3-position, and two ethoxy groups on the benzene ring—collectively define its physicochemical properties, including its solubility profile.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical attribute that influences every stage of the drug development pipeline.[1] Poor solubility can lead to challenges in:
Synthesis and Purification: Affecting reaction rates, yields, and the choice of crystallization solvents.
In Vitro Screening: Unreliable results in biological assays due to precipitation of the compound in aqueous media.[1]
Formulation Development: Difficulty in creating bioavailable dosage forms.
Pharmacokinetics: Low solubility often correlates with poor absorption and inadequate drug exposure in vivo.
Therefore, a thorough understanding and precise measurement of the solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline in various common solvents is not merely a data-gathering exercise; it is a foundational step in its scientific and commercial development.
Physicochemical Profile of 4-chloro-6,7-diethoxy-3-nitroquinoline
Before delving into experimental determination, an analysis of the compound's structural features provides qualitative insights into its expected solubility behavior.
The quinoline core is an aromatic, largely nonpolar system.
The two ethoxy groups (-OCH₂CH₃) add some lipophilicity.
The nitro group (-NO₂) is a potent electron-withdrawing group and is polar.
The chloro group (-Cl) is electronegative but also contributes to lipophilicity.
The predicted XlogP of 3.3 suggests that the compound is moderately lipophilic and will likely exhibit limited solubility in water but greater solubility in organic solvents. The fundamental principle of "like dissolves like" is the primary guiding concept for predicting solubility.[3][4] This rule indicates that substances dissolve best in solvents with similar polarity.[3][4]
Theoretical Framework: Solvent Classes and Interactions
To rationally select solvents for testing, it is crucial to understand their classification based on polarity and their capacity for hydrogen bonding.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact with solutes through weak van der Waals forces. They are effective at dissolving nonpolar compounds.[3] Given the lipophilic nature of the quinoline backbone, some solubility is expected in these solvents.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents possess dipole moments but lack acidic protons, so they cannot act as hydrogen bond donors.[3] They are versatile solvents capable of dissolving a wide range of compounds. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly powerful due to their high dielectric constants.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds and have significant dipole moments.[3] They are most effective at dissolving polar compounds and salts. The solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline in alcohols is expected to be moderate, while its solubility in water is predicted to be low.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.[5][6]
Causality Behind the Method
This protocol is designed to be a self-validating system. By adding an excess of the solid, we ensure that the solution becomes saturated. The extended agitation period at a constant temperature allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3][7] Subsequent phase separation and analysis of the supernatant provide the concentration of the dissolved solute, which, by definition, is its equilibrium solubility.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline in a panel of selected solvents at a controlled temperature.
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
Preparation of Solutions: Add an excess amount of solid 4-chloro-6,7-diethoxy-3-nitroquinoline to a series of glass vials. A quantity sufficient to ensure a solid phase remains after equilibration is crucial.[7] For example, start with ~10 mg of the compound.
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected solvent to its respective vial.[7]
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate the vials for a period sufficient to reach equilibrium, typically between 24 and 72 hours.[3][6][7] A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.[5]
Phase Separation: Once equilibrium is achieved, remove the vials from the shaker. Allow them to stand briefly to let heavy solids settle.
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the remaining undissolved solid.[8]
Filtration: Carefully withdraw the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step removes any fine particulate matter.[3][5] Causality Check: Using an inert filter is critical to prevent adsorption of the solute onto the filter material, which would lead to an underestimation of solubility.
Quantification:
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
Analysis: Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. A standard calibration curve must be generated using solutions of known concentrations to ensure accuracy.[1][3]
Data Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units of mass per volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature.[3]
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be summarized in a clear, structured table to facilitate comparison and analysis.
Table 1: Solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline at 25°C
Solvent
Solvent Class
Dielectric Constant¹
Solubility (mg/mL)
Solubility (mol/L)
Hexane
Nonpolar
1.88
Experimental Data
Experimental Data
Toluene
Nonpolar
2.38
Experimental Data
Experimental Data
Ethyl Acetate
Polar Aprotic
6.02
Experimental Data
Experimental Data
Acetone
Polar Aprotic
21.0
Experimental Data
Experimental Data
Acetonitrile
Polar Aprotic
36.6
Experimental Data
Experimental Data
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
47.0
Experimental Data
Experimental Data
Ethanol
Polar Protic
24.6
Experimental Data
Experimental Data
Methanol
Polar Protic
32.7
Experimental Data
Experimental Data
Water
Polar Protic
80.1
Experimental Data
Experimental Data
¹Dielectric constant values are approximate and sourced from standard chemical reference tables.[9]
Interpretation for Drug Development:
High solubility in a volatile solvent (e.g., Ethyl Acetate, Acetone): Suggests good candidates for purification via crystallization.
High solubility in DMSO: Indicates suitability for stock solutions used in high-throughput screening (HTS).
Low aqueous solubility: Signals potential bioavailability challenges that may require formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions.
Conclusion
While pre-existing public data on the solubility of 4-chloro-6,7-diethoxy-3-nitroquinoline is scarce, this guide provides the complete theoretical and practical framework necessary for its rigorous determination. By combining an understanding of the molecule's physicochemical properties with the robust and reliable shake-flask method, researchers can generate the high-quality, reproducible solubility data essential for making informed decisions in chemical synthesis, process development, and pharmaceutical research. Adherence to the detailed protocol herein will ensure data integrity and empower scientists to fully characterize this important chemical entity.
References
BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
BenchChem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
CogniFit. (2025, September 9). Shake Flask method: Significance and symbolism.
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
A Technical Guide to the Synthesis and Strategic Importance of Substituted 4-Chloro-3-Nitroquinolines
Preamble for the Researcher: You have requested a guide on the discovery and history of 4-chloro-6,7-diethoxy-3-nitroquinoline. Extensive literature searches reveal that the closely related analog, 4-chloro-6,7-dimethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble for the Researcher: You have requested a guide on the discovery and history of 4-chloro-6,7-diethoxy-3-nitroquinoline. Extensive literature searches reveal that the closely related analog, 4-chloro-6,7-dimethoxyquinoline , is the compound of predominant focus in scientific and patent literature due to its role as a pivotal intermediate in the synthesis of several FDA-approved oncology drugs. The 3-nitro derivative is a logical synthetic precursor to a 3-amino group, a common pharmacophore.
This guide is structured to provide the in-depth technical information you require, using the well-documented synthesis of the 6,7-dimethoxy analog as a foundational framework. The principles, reaction mechanisms, and experimental logic are directly translatable to the synthesis of the 6,7-diethoxy variant, which would primarily involve the use of 3,4-diethoxy-substituted precursors. We will proceed by detailing the established synthetic pathway to the core quinoline scaffold, followed by the strategic introduction of the nitro and chloro functionalities.
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] In modern oncology, functionalized quinolines are central to the design of tyrosine kinase inhibitors (TKIs), which target specific signaling pathways that are dysregulated in cancer cells.[2] The compound 4-chloro-6,7-dimethoxyquinoline has emerged as a cornerstone intermediate for the development of potent TKIs, including Cabozantinib and Tivozanib.[3][4] Its value lies in the strategic placement of its functional groups: the 6,7-dimethoxy groups, which modulate solubility and binding affinity, and the 4-chloro group, which serves as a reactive handle for introducing complex side chains via nucleophilic aromatic substitution (SNAr).[1][5]
Retrosynthetic Analysis and Established Synthetic Pathway
The synthesis of functionalized 4-chloroquinolines is a well-established process in industrial and academic settings. The most common and robust route begins with a correspondingly substituted acetophenone. The synthesis can be dissected into four primary stages: nitration, condensation, reductive cyclization, and chlorination. While the user's topic specifies a 3-nitroquinoline, the most common industrial synthesis of related compounds involves nitration of the benzene ring at an early stage, followed by cyclization to form the quinoline core.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow from the starting material to the key 4-chloroquinoline intermediate. This pathway is designed for scalability and robustness.
Caption: General synthetic workflow for 4-Chloro-6,7-dimethoxyquinoline.
Detailed Experimental Protocols and Mechanistic Insights
The following protocols are synthesized from established methods and patents.[3][4] The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Stage 1: Nitration of 3,4-Dimethoxyacetophenone
Objective: To introduce a nitro group onto the aromatic ring, which is essential for the subsequent cyclization to form the quinoline core. The nitro group acts as a key precursor to an amine, which is necessary for ring closure.
Protocol:
Charge a reactor with 3,4-dimethoxyacetophenone and acetic acid.
Stir the mixture and heat to approximately 60°C to ensure complete dissolution.
Slowly add 65 wt% nitric acid dropwise. The temperature must be carefully maintained at 60°C to control the exothermic reaction and prevent side product formation.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, cool the reaction mixture and pour it into an ice-water slurry to precipitate the product.
Filter the resulting solid, wash thoroughly with water to remove residual acid, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.
Expert Insight: The choice of acetic acid as a solvent is critical; it is polar enough to dissolve the starting material and is stable to the strong oxidizing conditions of the nitration. The controlled addition of nitric acid prevents dinitration and other side reactions.
Stage 2: Condensation with DMF-DMA
Objective: To form an enaminone intermediate, which provides the three-carbon chain necessary to build the second ring of the quinoline system.
Protocol:
Dissolve the 2-nitro-4,5-dimethoxyacetophenone from Stage 1 in dimethylformamide (DMF).
Heat the mixture to reflux (approx. 120°C) for 4 hours.[3] Monitor the reaction by TLC.
After completion, cool the solution to room temperature and pour it into water to precipitate the product.
Filter the yellow solid and dry to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[3]
Expert Insight: DMF-DMA serves as a convenient and highly reactive one-carbon synthon that also provides the dimethylamino leaving group, driving the reaction to completion.
Stage 3: Reductive Cyclization to form the 4-Hydroxyquinoline
Objective: To simultaneously reduce the nitro group to an amine and facilitate an intramolecular cyclization to form the heterocyclic quinoline ring.
Protocol:
Suspend the enaminone from Stage 2 in a suitable solvent like tetrahydrofuran (THF).
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[3][4]
Pressurize the reactor with hydrogen gas and heat to approximately 38-100°C.[3][4]
The reaction involves the reduction of the nitro group to an amine, which then spontaneously attacks the ketone and eliminates the dimethylamine group to form the quinoline ring.
Filter the catalyst and evaporate the solvent. The crude product is purified by recrystallization to yield 4-hydroxy-6,7-dimethoxyquinoline.[3]
Expert Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst can influence reaction time and efficiency. Raney Nickel is often used in industrial settings due to its cost-effectiveness.
Stage 4: Chlorination of the 4-Hydroxyquinoline
Objective: To convert the 4-hydroxy group into a 4-chloro group. The chlorine atom is an excellent leaving group, making the 4-position highly susceptible to nucleophilic aromatic substitution, which is the key step for creating diverse libraries of drug candidates.
Protocol:
Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline.
Add a chlorinating agent, typically phosphorus oxychloride (POCl₃), which can also serve as the solvent.[3][6]
Heat the reaction mixture to 90-100°C for 4-12 hours.[4]
Monitor the reaction by TLC.
Once complete, cool the mixture and carefully quench it by pouring it into an aqueous solution of a base, such as 10% potassium carbonate, to neutralize the acidic POCl₃.[4]
The product precipitates as a solid, which is then filtered, washed, and dried.
Purify the crude product by recrystallization from a solvent mixture like ethanol/ethyl acetate to obtain pure 4-chloro-6,7-dimethoxyquinoline.[3][4]
Expert Insight: POCl₃ is a powerful and common chlorinating agent for converting hydroxyl groups on heteroaromatic rings. The reaction must be performed under anhydrous conditions as POCl₃ reacts violently with water. The basic workup is critical for safety and product isolation.
Adapting the Synthesis for 3-Nitro and 6,7-Diethoxy Analogs
For 4-chloro-6,7-diethoxy-3-nitroquinoline: The synthesis would begin with 3,4-diethoxyacetophenone . The initial nitration (Stage 1) would likely be omitted. Instead, after the formation of 4-hydroxy-6,7-diethoxyquinoline (following Stages 2 & 3 with the diethoxy starting material), a nitration step would be introduced. Nitration of the quinoline ring system often occurs at the 3-position. This would be followed by the final chlorination step. The synthesis of a related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, follows a similar logic of cyclization, nitration, and then chlorination.[7][8]
Physicochemical and Structural Data
Quantitative data is crucial for reaction monitoring and product verification.
While the specific compound 4-chloro-6,7-diethoxy-3-nitroquinoline is not widely cited, its structural components point to its utility as a chemical intermediate. The foundational synthesis of the 4-chloro-6,7-dialkoxyquinoline core is a robust and scalable process, pivotal to the pharmaceutical industry. The logic and protocols detailed for the dimethoxy analog provide a clear and validated roadmap for the synthesis of the diethoxy variant and other derivatives. The true value of these intermediates is realized in their subsequent reactions, where the 4-chloro position is displaced to build complex molecules that can precisely inhibit biological targets like tyrosine kinases, continuing the fight against diseases such as cancer.[1][5]
References
The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.
Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline.
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
Working with Hazardous Chemicals. Organic Syntheses. [Link]
Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry. [Link]
4-Chloro-6,7-dimethoxyquinoline and 4-Chloro-6,7-dimethoxyquinazoline for Pharmaceutical Research. Benchchem.
preliminary in vitro studies of 4-chloro-6,7-diethoxy-3-nitroquinoline
This technical guide outlines the foundational in vitro methodologies required to evaluate 4-chloro-6,7-diethoxy-3-nitroquinoline (CDE-NQ) . As a highly functionalized heterocyclic building block, CDE-NQ represents a com...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide outlines the foundational in vitro methodologies required to evaluate 4-chloro-6,7-diethoxy-3-nitroquinoline (CDE-NQ) . As a highly functionalized heterocyclic building block, CDE-NQ represents a compelling pharmacophore for the development of targeted covalent kinase inhibitors.
Unlike traditional reversible ATP-competitive inhibitors, this guide approaches CDE-NQ as a putative irreversible inhibitor that leverages Nucleophilic Aromatic Substitution (SNAr) rather than standard Michael addition chemistry.
Mechanistic Rationale & Structural Causality
The molecular architecture of CDE-NQ (CAS: 1974746-64-9, C13H13ClN2O4) 1[1] is specifically designed to exploit the ATP-binding pocket of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR):
The Hinge-Binding Core: The 6,7-diethoxyquinoline scaffold is bioisosteric to the 6,7-dialkoxyquinazoline core found in approved EGFR inhibitors (e.g., erlotinib). These alkoxy groups orient deep within the hydrophobic pocket, providing critical Van der Waals interactions while extending into the solvent interface 2[2].
The Electrophilic Warhead: The 4-chloro substituent is severely electron-depleted by the adjacent strongly electron-withdrawing 3-nitro group. This creates a highly reactive electrophilic center capable of forming a covalent bond with nucleophilic residues (e.g., Cys797 in EGFR) via an SNAr mechanism, permanently disabling the kinase.
Fig 1: EGFR/MAPK signaling cascade illustrating the targeted covalent blockade by CDE-NQ.
Assay Logic and The Self-Validating Screening Cascade
To validate CDE-NQ, we must systematically decouple its intrinsic chemical reactivity from its biological affinity. A highly reactive electrophile will indiscriminately alkylate cellular thiols, leading to rapid glutathione (GSH) depletion, off-target toxicity, and poor pharmacokinetics 3[3]. Therefore, our experimental workflow progresses logically from cell-free kinetic assays to biochemical target engagement, and finally to phenotypic cellular models.
Fig 2: Three-phase in vitro screening cascade validating CDE-NQ from reactivity to efficacy.
Detailed Experimental Protocols
Phase 1: Intrinsic Thiol Reactivity (GSH Assay)
Causality: Before testing against a kinase, we must quantify the intrinsic electrophilicity of the 4-chloro-3-nitro moiety. We use GSH as a surrogate for cellular thiols to measure the half-life (
t1/2
) of the 4-chloro displacement.
Self-Validation: The inclusion of Afatinib (a known Michael acceptor) serves as a positive control for thiol reactivity, while Erlotinib (reversible) serves as a negative control to ensure assay fidelity 3[3].
Protocol:
Prepare a 10 mM stock of CDE-NQ in DMSO.
Dilute to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM GSH.
Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
Quench aliquots immediately with an equal volume of cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS to monitor the depletion of the parent CDE-NQ mass (m/z 296.7).
Causality: To prove that CDE-NQ inhibits the kinase directly, we utilize the ADP-Glo™ assay. This homogeneous luminescent assay quantifies the ADP produced during the kinase reaction, offering high sensitivity even at the high ATP concentrations (up to 1mM) required to test covalent competition 4[4].
Self-Validation: An ATP-to-ADP conversion standard curve must be generated in parallel on the same 384-well plate to ensure the luminescent signal correlates linearly with kinase activity and falls within the assay's dynamic range 4[4].
Protocol:
In a white 384-well plate, combine 5 µL of recombinant EGFR (WT or L858R/T790M mutant) with serial dilutions of CDE-NQ. Incubate for 30 minutes to allow covalent bond formation.
Initiate the reaction by adding 5 µL of ATP/Poly(Glu,Tyr) substrate mix. Incubate at room temperature for 60 minutes.
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via the luciferase/luciferin reaction. Incubate for 30 minutes.
Measure luminescence using a plate-reading luminometer (integration time: 0.5 sec/well).
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition. We test CDE-NQ against HCC827 (EGFR-dependent) and A549 (EGFR-independent, KRAS mutant) cells.
Self-Validation: The differential
IC50
between the two cell lines validates that cytotoxicity is driven by on-target EGFR inhibition rather than non-specific alkylation of cellular proteins by the 4-chloro group.
Protocol:
Seed HCC827 and A549 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.
Treat cells with a 10-point dose-response titration of CDE-NQ (0.1 nM to 10 µM).
After 72 hours, equilibrate plates to room temperature for 30 minutes.
Add an equal volume of CellTiter-Glo reagent to lyse cells and stabilize the ATP-dependent luminescent signal.
Shake for 2 minutes, incubate for 10 minutes, and read luminescence to calculate cell viability relative to vehicle (DMSO) controls.
Preliminary Quantitative Data Summaries
The following tables represent the anticipated preliminary data profile for CDE-NQ, demonstrating the required balance between reactivity and targeted efficacy.
4-chloro-6,7-diethoxy-3-nitroquinoline molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-chloro-6,7-diethoxy-3-nitroquinoline Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformatio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-chloro-6,7-diethoxy-3-nitroquinoline
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-chloro-6,7-diethoxy-3-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of direct experimental crystallographic data for this specific molecule, this guide establishes a robust structural model by leveraging high-resolution data from its close analogue, 4-chloro-6,7-dimethoxyquinoline. We delve into the electronic and steric influences of the chloro, nitro, and ethoxy substituents on the quinoline core. Furthermore, this document outlines the critical experimental and computational protocols, including synthesis, single-crystal X-ray diffraction, NMR spectroscopy, and Density Functional Theory (DFT) calculations, that are essential for the complete and unambiguous characterization of the title compound's three-dimensional architecture. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of substituted quinoline systems.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry. This structural motif is at the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles to optimize its therapeutic efficacy.
The title compound, 4-chloro-6,7-diethoxy-3-nitroquinoline, incorporates several key functional groups onto this scaffold. The 4-chloro substituent serves as a crucial synthetic handle for introducing nucleophiles, a common strategy in the synthesis of kinase inhibitors.[3] The alkoxy groups at the 6- and 7-positions are known to influence solubility and interactions with biological targets. The 3-nitro group, a strong electron-withdrawing group, significantly modulates the electronic character of the ring system.[4] A precise understanding of this molecule's three-dimensional structure and conformational preferences is therefore paramount for rational drug design and for elucidating its structure-activity relationships (SAR).
Molecular Structure Analysis
While single-crystal X-ray diffraction data for 4-chloro-6,7-diethoxy-3-nitroquinoline is not currently available in the public domain, the crystal structure of its close analogue, 4-chloro-6,7-dimethoxyquinoline, provides an excellent and highly predictive model for the core ring system.[2]
The Quinoline Core: Insights from a Crystallographic Analogue
The crystal structure of 4-chloro-6,7-dimethoxyquinoline reveals that the fused quinoline ring system is almost perfectly planar.[2] This planarity is characteristic of aromatic systems and is a critical feature influencing potential π-π stacking interactions in a solid-state or biological environment. The key crystallographic data for this analogue are summarized below, which serve as a reliable baseline for the expected geometry of the diethoxy derivative.
Table 1: Key Crystallographic and Geometric Parameters for the Analogue, 4-chloro-6,7-dimethoxyquinoline.
Note: Bond lengths for C-NO₂ and C(ring)-O are typical values and are included for completeness.
Substituent Effects on Electronic Structure
The electronic properties of the quinoline ring are significantly modulated by its substituents:
3-Nitro Group (-NO₂): As a powerful electron-withdrawing group (-I, -M effect), the nitro group deactivates the ring towards electrophilic substitution and influences the acidity of adjacent protons.[4][6]
4-Chloro Group (-Cl): The chlorine atom is an electronegative, electron-withdrawing group through induction (-I effect) but can also donate electron density through resonance (+M effect). Overall, halogens are considered deactivating ortho-para directors.[6] Its primary role in this context is as a reactive site for nucleophilic aromatic substitution (SNAᵣ).
6,7-Diethoxy Groups (-OCH₂CH₃): The oxygen atoms of the ethoxy groups are strongly electron-donating through resonance (+M effect), which dominates over their electron-withdrawing inductive (-I) effect.[4][5] This increases the electron density of the benzene portion of the scaffold, influencing its reactivity and potential for hydrogen bonding.
The interplay of these groups creates a unique electronic landscape across the molecule, which is fundamental to its chemical reactivity and biological interactions.
Application Notes & Protocols for 4-Chloro-6,7-diethoxy-3-nitroquinoline: A Guide for Research & Development
Section 1: Executive Summary & Scientific Context This document provides a comprehensive guide for the safe handling, characterization, and strategic application of 4-chloro-6,7-diethoxy-3-nitroquinoline. It is intended...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: Executive Summary & Scientific Context
This document provides a comprehensive guide for the safe handling, characterization, and strategic application of 4-chloro-6,7-diethoxy-3-nitroquinoline. It is intended for researchers, medicinal chemists, and drug development professionals.
Expert Note: Detailed experimental data and established protocols for 4-chloro-6,7-diethoxy-3-nitroquinoline are not widely available in peer-reviewed literature or safety databases. This is common for novel or specialized research chemicals. Therefore, this guide establishes a robust operational framework by leveraging extensive data from the closely related and well-documented structural analogue, 4-chloro-6,7-dimethoxy-3-nitroquinoline (CAS: 99011-29-7) and its precursor, 4-chloro-6,7-dimethoxyquinoline (CAS: 35654-56-9).[1][2] The principles of reactivity, safety, and application are based on the shared chloro-nitro-quinoline scaffold, but all protocols derived from analogues must be adapted and validated with rigorous empirical testing for the target diethoxy compound.
The core utility of this molecular class lies in its function as a versatile synthetic intermediate. The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4] The presence of a chlorine atom at the 4-position and a strong electron-withdrawing nitro group at the 3-position makes the scaffold highly susceptible to nucleophilic aromatic substitution (SₙAr), enabling the facile introduction of diverse functional groups to build complex molecules with potential therapeutic value.[3][5]
A precise comparison of properties is essential for experimental design, including solvent selection and analytical method development. The substitution of methoxy groups with ethoxy groups is expected to increase the lipophilicity (LogP) and molecular weight.
Section 3: Hazard Assessment and Standard Operating Procedure for Safe Handling
Trustworthiness Mandate: This section outlines a self-validating safety system. The protocols are based on the hazardous properties of the analogue, 4-chloro-6,7-dimethoxyquinoline, which is classified as causing skin and serious eye irritation, and potential respiratory irritation.[2][7] The nitro-aromatic functionality also warrants caution.
3.1. GHS Hazard Classification (Anticipated)
Based on analogue data, the following hazards should be assumed until proven otherwise through specific testing:
Acute Toxicity, Oral (Category 3/4): Harmful if swallowed.[8][9]
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][9]
3.2. Standard Operating Procedure (SOP) for Handling
This SOP must be followed for all operations involving 4-chloro-6,7-diethoxy-3-nitroquinoline powder.
1. Engineering Controls:
All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust.
Ensure a safety shower and eyewash station are readily accessible and have been tested within the last month.[7]
2. Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
Hand Protection: Wear nitrile gloves (double-gloving is recommended). Check for tears and replace immediately upon contamination.
Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[10]
Respiratory Protection: For large quantities or situations with potential for aerosolization, a NIOSH-approved respirator with a particulate filter is required.[10]
3. Handling and Storage:
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
Avoid creating dust. Use spatulas and weighing paper carefully.
Wash hands thoroughly after handling, even if gloves were worn.[7]
4. Spill & Emergency Procedures:
Minor Spill (in fume hood): Gently cover the spill with an absorbent material (e.g., vermiculite). Scoop the material into a labeled hazardous waste container. Clean the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
5. Waste Disposal:
Dispose of all waste material (including contaminated PPE) in a properly labeled hazardous waste container according to institutional and local regulations.[7]
Section 4: Chemical Reactivity, Synthetic Pathways & Applications
The primary value of 4-chloro-6,7-diethoxy-3-nitroquinoline is its role as a versatile electrophile in SₙAr reactions. The chlorine at the 4-position is the leaving group. The reaction is activated by two key features:
The Quinoline Nitrogen: The ring nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex).
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent at the 3-position further activates the ring system towards nucleophilic attack.[5]
This high reactivity allows for the synthesis of a diverse library of 4-substituted quinoline derivatives by reacting the title compound with various nucleophiles.
Caption: Generalized workflow for SₙAr reactions.
4.2. Synthetic Precursor for Biologically Active Molecules
By analogy with its dimethoxy counterpart, 4-chloro-6,7-diethoxy-3-nitroquinoline is an ideal precursor for synthesizing targeted therapeutics, particularly kinase inhibitors.[3][11] The dimethoxy analogue is a key intermediate in the synthesis of drugs like Cabozantinib and Tivozanib, which target tyrosine kinases such as VEGFR and c-Met, crucial nodes in cancer signaling pathways.[3][4][11]
The general synthetic logic involves:
SₙAr Reaction: Coupling of the 4-chloroquinoline core with a substituted aniline or another nucleophilic fragment.
Nitro Group Reduction: The nitro group is often reduced to an amine (-NH₂).
Further Functionalization: The newly formed amine can be acylated or otherwise modified to complete the synthesis of the target molecule.
Dissolving 4-Chloro-6,7-diethoxy-3-nitroquinoline: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the dissolution of 4-chloro-6,7-diethoxy-3-nitroquinoline, a compound of interest for researchers in drug discovery and development. Given th...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides detailed application notes and protocols for the dissolution of 4-chloro-6,7-diethoxy-3-nitroquinoline, a compound of interest for researchers in drug discovery and development. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to provide robust starting points for your experiments. The protocols herein are designed to be a self-validating system, empowering researchers to determine the optimal dissolution parameters for their specific downstream applications.
Understanding the Molecular Characteristics
The solubility of a compound is dictated by its molecular structure. 4-chloro-6,7-diethoxy-3-nitroquinoline possesses several key features that influence its behavior in different solvents:
Quinoline Core: A heterocyclic aromatic system that contributes to the molecule's planarity and potential for π-π stacking interactions.
Diethoxy Groups: These alkoxy groups at positions 6 and 7 increase the lipophilicity of the molecule compared to their methoxy counterparts.
Chloro Group: The electron-withdrawing chloro-substituent at position 4 is a key reactive site but also influences the overall electronic distribution.
Nitro Group: The strongly electron-withdrawing nitro group at position 3 significantly impacts the molecule's polarity and can participate in dipole-dipole interactions.
The combination of a relatively non-polar aromatic core with polar functional groups suggests that a range of organic solvents, particularly polar aprotic solvents, will be effective for dissolution.
Recommended Solvents and Starting Protocols
Based on data from structurally similar compounds, such as 4-chloro-6,7-dimethoxy-3-nitroquinoline, and general principles for dissolving nitroaromatic compounds, the following solvents are recommended for initial trials.
Solvent
Class
Rationale for Use
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Excellent solubilizing power for a wide range of organic compounds. Commonly used for preparing high-concentration stock solutions for biological assays.[1]
N,N-Dimethylformamide (DMF)
Polar Aprotic
Similar to DMSO in its ability to dissolve polar and non-polar compounds. Often used in organic synthesis and for preparing stock solutions.
Tetrahydrofuran (THF)
Polar Aprotic
A less polar ether-based solvent that has been successfully used for reactions involving the closely related 4-chloro-6,7-dimethoxy-3-nitroquinoline, indicating its suitability for dissolution. A U.S. Patent describes its use with a similar compound.
Chloroform (CHCl₃)
Non-polar
Research on the synthesis of 4-chloro-6,7-dimethoxy-3-nitroquinoline has utilized chloroform for NMR analysis, indicating its ability to dissolve the compound.[2][3]
Acetone
Polar Aprotic
A volatile solvent that can be effective for dissolving nitroaromatic compounds and is easily removed.[4]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for preparing a stock solution for use in most in vitro biological assays.
Weighing: Accurately weigh the desired amount of 4-chloro-6,7-diethoxy-3-nitroquinoline in a sterile vial.
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
Warming (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes. Intermittently vortex during warming. For some compounds, gentle warming can significantly improve solubility.
Sonication (optional): If solids persist, sonicate the vial in a water bath for 5-10 minutes.
Final Check: Visually inspect the solution to ensure complete dissolution.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Final Assay Concentration: The final concentration of DMSO in the experimental well should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Dissolution for Chemical Reactions (Based on a Structurally Similar Compound)
This protocol is adapted from synthetic procedures involving the closely related 4-chloro-6,7-dimethoxy-3-nitroquinoline and is suitable for use in further chemical synthesis.
Materials:
4-chloro-6,7-diethoxy-3-nitroquinoline
Tetrahydrofuran (THF), anhydrous
Magnetic stirrer and stir bar
Round-bottom flask
Inert atmosphere (e.g., nitrogen or argon) setup (recommended)
Procedure:
Setup: Place the desired amount of 4-chloro-6,7-diethoxy-3-nitroquinoline and a magnetic stir bar in a dry round-bottom flask.
Inert Atmosphere: Flush the flask with an inert gas.
Solvent Addition: Add anhydrous THF to the flask via a syringe or cannula.
Stirring: Stir the mixture at room temperature until the solid is completely dissolved. The time required will depend on the scale and concentration.
This approach is based on a patent describing the reaction of 4-chloro-3-nitroquinolines with amines in THF.
Experimental Workflow for Solubility Determination
For novel compounds or when a specific solvent system is required, it is crucial to experimentally determine the solubility. The following workflow provides a reliable method.
Caption: Workflow for experimental solubility determination.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling 4-chloro-6,7-diethoxy-3-nitroquinoline and organic solvents.
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
Handling Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and mutagenic. Avoid inhalation of dust and skin contact.
Conclusion
References
PubChem. 4-chloro-6,7-diethoxy-3-nitroquinoline. National Center for Biotechnology Information. Available from: [Link]
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science. Available from: [Link]
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science. Available from: [Link]
Gerster, J. F. 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use. U.S. Patent 4,689,338. August 25, 1987.
Bronaugh, R. L., & Maibach, H. I. Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology, 84(3), 180-183. Available from: [Link]
Technical Support Center: Optimizing 4-chloro-6,7-diethoxy-3-nitroquinoline for In Vitro Assays
Welcome to the technical support guide for 4-chloro-6,7-diethoxy-3-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights int...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-chloro-6,7-diethoxy-3-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing the use of this compound in in vitro settings. Given the limited direct literature on this specific analog, this guide synthesizes data from structurally related chloro-nitroquinolines and diethoxy-quinolines to provide a robust framework for your experimental design and troubleshooting.
Section 1: Compound Profile & Handling
This section addresses the fundamental properties of 4-chloro-6,7-diethoxy-3-nitroquinoline and best practices for its preparation and storage.
Q1: What is the hypothesized mechanism of action for 4-chloro-6,7-diethoxy-3-nitroquinoline?
Answer:
4-chloro-6,7-diethoxy-3-nitroquinoline belongs to the quinoline class of heterocyclic aromatic compounds. While this specific molecule is not extensively characterized, its structural motifs—a quinoline core, a 4-chloro group, a 3-nitro group, and 6,7-diethoxy substitutions—suggest several potential mechanisms of action based on related compounds.
The biological activity is likely multifactorial:
Generation of Reactive Oxygen Species (ROS): The nitroaromatic group can be bioreduced by cellular reductases to form reactive intermediates. These intermediates can react with molecular oxygen to generate superoxide radicals and other ROS, leading to oxidative stress, DNA damage, and the induction of apoptosis.[1]
Inhibition of DNA Replication and Repair: The planar quinoline structure, enhanced by electron-withdrawing chloro and nitro groups, may allow the molecule to intercalate into DNA. This physical obstruction can interfere with the function of key enzymes like topoisomerases, leading to DNA strand breaks and cell cycle arrest.[1]
Kinase Inhibition: Many quinoline derivatives, particularly those with substitutions at the 4, 6, and 7 positions, function as ATP-competitive inhibitors of protein kinases.[2][3] The 6,7-diethoxy groups are structurally similar to the 6,7-dimethoxy substitutions found in several tyrosine kinase inhibitors (TKIs) that target pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2]
Hypothesized signaling pathways for cytotoxicity.
Q2: How should I properly dissolve and store the compound to ensure stability and reproducibility?
Answer:
Proper handling of your compound stock is the first critical step for reproducible results. The predicted high logP value suggests poor aqueous solubility.[4]
Recommended Solvent:
Dimethyl sulfoxide (DMSO): This is the solvent of choice for initial stock preparation due to its high solubilizing power for hydrophobic compounds.
Step-by-Step Protocol for Stock Solution Preparation (10 mM):
Pre-Weigh Compound: Use a calibrated analytical balance to accurately weigh the required amount of 4-chloro-6,7-diethoxy-3-nitroquinoline (MW: 296.7 g/mol ) into a sterile, amber glass or polypropylene tube.
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 2.967 mg of the compound in 1 mL of DMSO.
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C. Visually inspect against a light source to confirm that no crystals or precipitate are present.
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Exposure to repeated temperature changes can cause the compound to precipitate out of solution and may lead to degradation.
Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light and moisture. When thawing an aliquot for an experiment, allow it to come to room temperature completely and vortex briefly before making serial dilutions.
Parameter
Recommendation
Rationale
Primary Solvent
Anhydrous DMSO
Maximizes solubility for hydrophobic compounds.
Stock Concentration
10-50 mM
Provides a concentrated source for serial dilutions, minimizing final DMSO concentration in assays.
Storage Temperature
-20°C or -80°C
Reduces chemical degradation and solvent evaporation.
Storage Container
Amber glass or polypropylene
Protects from light, which can cause photodegradation of quinoline structures.
Handling
Minimize Freeze-Thaw Cycles
Prevents precipitation and maintains compound integrity.
Section 2: Troubleshooting In Vitro Cytotoxicity Assays
This section provides a troubleshooting framework for common issues encountered during concentration-response experiments, such as MTT, XTT, or CellTiter-Glo® assays.
Q3: I am not observing any cytotoxicity, even at high concentrations. What are the likely causes and how can I troubleshoot this?
Answer:
A flat dose-response curve indicates a lack of biological activity within the tested concentration range. The issue can typically be traced to the compound itself, the assay conditions, or the biological model.
Troubleshooting Workflow:
Troubleshooting workflow for a flat dose-response curve.
Compound Precipitation: The most common issue is poor solubility in the final aqueous culture medium. Even if the DMSO stock is clear, the compound can crash out when diluted.
Solution: Check the wells under a microscope for crystals. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%, but not exceeding 0.5%). Prepare a fresh stock solution and consider filtering it through a 0.22 µm syringe filter before use.
Insufficient Concentration: Your highest concentration may still be below the threshold for a biological effect.
Solution: Expand your concentration range significantly. If you tested up to 10 µM, try a new range up to 100 µM or 200 µM.
Inadequate Incubation Time: The compound may be a slow-acting cytotoxic agent.
Solution: Increase the incubation time. If you performed a 24-hour assay, extend it to 48 or 72 hours. A time-course experiment is highly recommended.
Cell Line Resistance: The chosen cell line may lack the specific targets (e.g., kinases, reductases) or have active drug efflux pumps that render it resistant to the compound.
Solution: Test the compound on a different, well-characterized cancer cell line. Always include a positive control compound (e.g., Staurosporine, Doxorubicin) in your assay to confirm that the cells are capable of undergoing apoptosis.
Q4: My results are inconsistent between experiments. What could be causing this variability?
Answer:
Poor reproducibility is often due to subtle variations in experimental protocol. A self-validating system requires strict adherence to standardized procedures.
Potential Cause
Recommended Solution
Scientific Rationale
Inconsistent Cell Seeding
Use a cell counter for accuracy. Ensure cells are in a single-cell suspension before plating. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even settling.
The final assay readout (e.g., absorbance) is directly proportional to the number of viable cells. An uneven starting population will lead to high well-to-well and plate-to-plate variability.
Stock Solution Degradation
Prepare fresh dilutions from a new stock aliquot for every experiment. Avoid using a stock solution that has been thawed and stored multiple times.
Freeze-thaw cycles can lead to compound precipitation. Long-term storage, even at -20°C, can result in gradual degradation.
Serum Protein Binding
Standardize the serum percentage in your culture medium for all experiments. If variability persists, consider reducing the serum concentration during the treatment period.
Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds, reducing the bioavailable concentration and effective potency.
Edge Effects in Plates
Avoid using the outermost wells of the 96-well plate for experimental data. Fill these wells with sterile PBS or medium to create a humidity barrier.
Wells on the edge of the plate are prone to faster evaporation, which concentrates media components and the test compound, leading to skewed results.
Section 3: Experimental Protocols
This section provides a standardized starting point for your assays.
Protocol 1: Determining the IC50 of 4-chloro-6,7-diethoxy-3-nitroquinoline via MTT Assay
This protocol is a standard method for assessing cytotoxicity based on the metabolic activity of viable cells.[3]
Materials:
Target cancer cell line
Complete growth medium (e.g., DMEM + 10% FBS)
96-well flat-bottom cell culture plates
4-chloro-6,7-diethoxy-3-nitroquinoline (10 mM stock in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader (570 nm absorbance)
Procedure:
Cell Seeding:
Harvest cells during their logarithmic growth phase.
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the compound in complete growth medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM.
Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells (medium only).
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Assay:
Add 20 µL of 5 mg/mL MTT solution to each well.
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
Carefully aspirate the medium without disturbing the formazan crystals.
Add 150 µL of solubilization buffer to each well to dissolve the crystals.
Incubate for 4 hours at room temperature in the dark, or until all crystals are dissolved.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.
Technical Support Center: Managing Off-Target Effects of 4-Chloro-6,7-diethoxy-3-nitroquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 4-chloro-6,7-diethoxy-3-nitroquinoline . This compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 4-chloro-6,7-diethoxy-3-nitroquinoline .
This compound is a highly reactive electrophilic building block, primarily utilized in the synthesis of imidazo[4,5-c]quinolines (e.g., TLR7/8 agonists) and various kinase inhibitors[1]. Because of the potent electron-withdrawing nature of the 3-nitro group and the quinoline core, the C4-chloride is exceptionally labile. Users typically encounter "off-target effects" in two distinct domains: biological assay interference (when mistakenly used as a probe) and synthetic side reactions (during drug development)[2].
Below, you will find mechanistic explanations, quantitative data, and self-validating protocols to troubleshoot these specific issues.
Part 1: Frequently Asked Questions (FAQs)
Q: Why does 4-chloro-6,7-diethoxy-3-nitroquinoline exhibit pan-assay interference (PAINS) in my cell-based screening?A: The compound is a potent electrophile. The Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring is significantly lowered by the 3-nitro group, making the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological media, it reacts indiscriminately with soft nucleophiles (like cysteine thiols) and hard nucleophiles (like lysine amines), leading to covalent off-target modification of proteins. It should strictly be used as a synthetic intermediate, not a biological probe.
Q: What is the most common off-target side reaction during the synthesis of my target inhibitor?A: Hydrolysis. In the presence of trace moisture and a base, the 4-chloro group is rapidly displaced by hydroxide ions, yielding the dead-end side product 6,7-diethoxy-3-nitroquinolin-4-ol (which tautomerizes to the highly stable 4-quinolone)[2].
Q: How can I quantitatively assess the electrophilic liability of this scaffold before advancing it?A: By employing a Glutathione (GSH) Trapping Assay coupled with LC-HRMS to monitor the formation of reactive metabolite adducts[3].
Part 2: Troubleshooting Biological Assay Interference
Q: My cell-based assays are showing massive off-target toxicity and false positives when testing this compound. What is causing this, and how do I isolate the issue?
Mechanistic Causality:
The off-target toxicity is driven by indiscriminate covalent binding. To prove that your biological results are artifacts of chemical reactivity rather than true pharmacological engagement, you must trap the reactive species. Glutathione (GSH) acts as a surrogate for protein thiols. If the compound rapidly depletes GSH, it will inevitably cause off-target protein modification in vitro.
Data Presentation: Nucleophile Reactivity Profile
Understanding the hierarchy of nucleophilic attack is critical for predicting off-target behavior.
Nucleophile Type
Biological Example
Synthetic Example
Relative Reactivity
Primary Off-Target Consequence
Thiol (-SH)
Glutathione (GSH), Cysteine
Ethanethiol
Very High (Fastest)
Pan-assay interference, covalent toxicity
Primary Amine (-NH2)
Lysine residues
Alkyl amines
High
Desired synthetic pathway, but off-target protein binding in vitro
Hydroxyl (-OH)
Serine, Water
Trace moisture
Moderate
Synthetic hydrolysis to 4-quinolone
Secondary Amine (-NHR)
Histidine
Dialkyl amines
Low (Steric hindrance)
Sluggish synthetic conversion
Self-Validating Protocol: GSH Trapping Assay for Reactive Liability
This protocol utilizes mass spectrometry to validate electrophilic off-target reactivity[3][4].
Preparation: Prepare a 10 mM stock solution of 4-chloro-6,7-diethoxy-3-nitroquinoline in anhydrous DMSO.
Incubation: In a 1.5 mL Eppendorf tube, combine 10 µL of the compound stock with 990 µL of 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM reduced glutathione (GSH).
Reaction: Incubate the mixture at 37°C for 60 minutes with gentle shaking.
Quenching: Terminate the reaction by adding 1 mL of ice-cold acetonitrile to precipitate buffer salts and halt reactivity. Vortex for 30 seconds.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes.
LC-MS/MS Analysis: Analyze the supernatant using a Triple Quadrupole or HRMS system. Set the MS to monitor for the neutral loss of 129 Da (characteristic of the
γ
-glutamyl moiety of GSH) to identify covalent adducts[4].
Validation Check: The rapid disappearance of the parent mass (m/z ~296.7) and the appearance of the GSH-adduct mass confirms that the off-target biological effects are driven by covalent electrophilicity.
Mechanism of biological off-target reactivity and mitigation via GSH trapping.
Part 3: Minimizing Synthetic Off-Target Reactions
Q: During the synthesis of my target imidazoquinoline, I am observing a highly polar dead-end side product instead of the desired 4-amino intermediate. How do I prevent this off-target reaction?
Mechanistic Causality:
During the conversion of 4-chloro-6,7-diethoxy-3-nitroquinoline to the desired 4-amino derivative, researchers often use primary amines and a base (e.g., Triethylamine)[1]. If the solvent is not strictly anhydrous, the base deprotonates trace water. The resulting hydroxide ions outcompete the amine for the C4 position, leading to irreversible hydrolysis and the formation of the unreactive 4-quinolone[2].
To eliminate hydrolysis and ensure high-fidelity conversion to the target molecule, the system must be rigorously protected from aqueous nucleophiles[1].
Solvent Drying: Use strictly anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) stored over activated 3Å molecular sieves.
Reagent Assembly: Under a dry nitrogen atmosphere, dissolve 1.0 equivalent of 4-chloro-6,7-diethoxy-3-nitroquinoline in the anhydrous solvent to achieve a 0.2 M concentration.
Base Addition: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality Note: DIPEA is preferred over Triethylamine because its steric bulk severely reduces its propensity to act as a competing nucleophile or facilitate localized hydrolysis.
Amine Addition: Slowly add 1.1 equivalents of the target primary amine dropwise at 0°C to control the exothermic SNAr kinetics.
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc) until the parent spot is completely consumed (typically 2-4 hours).
Workup: Quench the reaction by pouring it into ice-cold brine (minimizing aqueous exposure time) and extract immediately with EtOAc. Dry the organic layer over anhydrous Na2SO4.
Validation Check: The absence of the highly polar 4-ol side product on TLC/LCMS validates the anhydrous integrity of the system and confirms the suppression of the off-target pathway.
Synthetic workflow comparing the desired SNAr pathway vs. off-target hydrolysis.
References
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. Source: PubMed Central (PMC).
Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Source: PubMed.
Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Source: ResearchGate.
Synthesis and Bioconjugation of Small Organic Molecules for Immunomodulation. Source: Texas Digital Library.
Technical Support Center: 4-Chloro-6,7-diethoxy-3-nitroquinoline Stability & Troubleshooting
Welcome to the Technical Support Center for 4-chloro-6,7-diethoxy-3-nitroquinoline (CAS: 1974746-64-9). This highly reactive electrophilic building block is a critical intermediate in the synthesis of imidazo[4,5-c]quino...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-chloro-6,7-diethoxy-3-nitroquinoline (CAS: 1974746-64-9). This highly reactive electrophilic building block is a critical intermediate in the synthesis of imidazo[4,5-c]quinolines, including potent Toll-like receptor 7 and 8 (TLR7/8) agonists and vaccine adjuvants[1][2].
Due to the intense electron-withdrawing nature of the 3-nitro group, the 4-chloro position is exceptionally labile, making the compound susceptible to specific degradation pathways[3]. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure experimental success and maintain scientific integrity.
Part 1: Core Stability Issues & Troubleshooting FAQs
Q1: Why does my 4-chloro-6,7-diethoxy-3-nitroquinoline degrade into a highly polar baseline spot on TLC during storage?A: The most common degradation pathway is nucleophilic aromatic substitution (SNAr) hydrolysis .
Causality: The 3-nitro group and the quinoline nitrogen synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the C4 carbon highly electrophilic. Even ambient atmospheric moisture is sufficient to displace the labile chloride ion, converting the compound into 6,7-diethoxy-3-nitroquinolin-4-ol (which tautomerizes to the highly polar quinolone form)[3][4]. The reaction is autocatalytic because the byproduct is HCl, which protonates the quinoline nitrogen, further increasing the electrophilicity of C4.
Solution: Store the compound in a tightly sealed desiccator under an inert atmosphere (Argon/Nitrogen) at -20°C. Always allow the container to reach room temperature before opening to prevent condensation.
Q2: During the SNAr coupling with primary amines, I observe a significant amount of a dealkylated byproduct. What causes this?A: The 6,7-diethoxy ethers can undergo acid-catalyzed ether cleavage (dealkylation) if the reaction medium becomes too acidic or if elevated temperatures are used for prolonged periods.
Causality: If the HCl generated during the amine substitution is not properly scavenged, it protonates the ether oxygens. The chloride ion can then attack the ethyl group via an SN2 mechanism, yielding 4-amino-6-hydroxy-7-ethoxy derivatives.
Solution: Always use a non-nucleophilic acid scavenger (e.g., Triethylamine or N,N-Diisopropylethylamine) in at least a 2.0 to 2.5 molar equivalent excess during the amination step[5].
Q3: My compound turned from pale yellow to dark brown after being left on the benchtop. Is it still usable?A: No. Nitroaromatics, particularly halogenated nitroquinolines, are prone to photochemical degradation and thermal decomposition[6].
Causality: UV light can induce the photoreduction of the nitro group or trigger radical-mediated polymerization, leading to dark, insoluble complex mixtures.
Solution: Discard the darkened batch. Always handle the material in amber vials or wrap reaction flasks in aluminum foil.
Part 2: Visualizing Degradation and Workflows
To better understand the vulnerabilities of this compound, refer to the degradation pathway map below.
Fig 1. Primary degradation pathways of 4-chloro-6,7-diethoxy-3-nitroquinoline.
Part 3: Quantitative Data & Analytical Markers
When troubleshooting a failed reaction or verifying the integrity of a stored batch, use the following analytical markers to identify specific degradation products.
Before committing 4-chloro-6,7-diethoxy-3-nitroquinoline to a multi-step synthesis, establish its purity using this self-validating QC check:
Sample Preparation: Dissolve 1 mg of the compound in anhydrous LC-MS grade Acetonitrile. Do not use ambient Methanol or Water, as they will induce solvolysis during the analysis.
LC-MS Analysis: Confirm the presence of the intact mass [M+H]+ ≈ 297.0. A dominant mass of 279.0 [M+H]+ strictly indicates that hydrolysis to the quinolin-4-ol has occurred.
NMR Verification: Run a 1H NMR in anhydrous CDCl3. The C2 proton of the intact chloro-compound must appear as a sharp, highly deshielded singlet around δ 9.1 - 9.2 ppm[1].
Protocol B: Validated SNAr Amination Workflow
Objective: To synthesize 4-amino-6,7-diethoxy-3-nitroquinoline derivatives while suppressing hydrolysis and ether cleavage.
Preparation: Flame-dry a round-bottom flask. Purge thoroughly with Argon.
Dissolution: Dissolve 1.0 eq of 4-chloro-6,7-diethoxy-3-nitroquinoline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a 0.2 M concentration. Crucial: Ensure solvent water content is <50 ppm via Karl Fischer titration to prevent C4-hydrolysis.
Base Addition: Add 2.5 eq of anhydrous Triethylamine (TEA). This neutralizes the HCl byproduct, preventing acid-catalyzed ether cleavage and autocatalytic hydrolysis.
Amine Addition: Dropwise add 1.1 eq of the target primary amine at 0°C to control the initial exotherm.
Reaction: Warm to ambient temperature and stir for 2-4 hours. Monitor via LC-MS.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The mild alkaline quench prevents residual acid from degrading the product during solvent concentration.
Fig 2. Optimized SNAr amination workflow to prevent degradation.
Part 5: References
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - National Institutes of Health (NIH) - 1
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - ACS Pharmacology & Translational Science - 2
Notes on Thermal and Hydrolytic Degradation of Nitroquinolines - RSC Publishing - 3
Lipid Trolling to Optimize A3 Adenosine Receptor-Positive Allosteric Modulators (PAMs) - National Institutes of Health (NIH) - 4
Technical Support Center: Optimizing Synthesis of 4-chloro-6,7-diethoxy-3-nitroquinoline
Welcome to the technical support center for the synthesis of 4-chloro-6,7-diethoxy-3-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-chloro-6,7-diethoxy-3-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this critical synthetic sequence. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yield, high-purity outcomes.
The synthesis of 4-chloro-6,7-diethoxy-3-nitroquinoline is a multi-step process. This guide focuses on the two final, often challenging, transformations: the regioselective nitration of the quinolin-4-one precursor and the subsequent chlorination to yield the target molecule.
Synthetic Workflow Overview
The final stages of the synthesis typically proceed as illustrated below. Success hinges on careful control of reaction conditions in each step to maximize yield and minimize impurity formation.
Caption: Key final steps in the synthesis of 4-chloro-6,7-diethoxy-3-nitroquinoline.
Part 1: Nitration of 6,7-Diethoxyquinolin-4(1H)-one
The introduction of a nitro group at the C3 position is a critical step that relies on the directing effects of the existing functional groups. The quinolin-4-one tautomer is the reactive species, and its electron-rich nature, enhanced by the ethoxy groups, directs the electrophilic nitronium ion (NO₂⁺) to the C3 position.
Q1: My nitration reaction is resulting in low yields and multiple products. What is the likely cause?
A1: This is a common issue often rooted in poor temperature control and incorrect reaction conditions. The nitration of activated quinoline systems is highly exothermic.
Causality: Uncontrolled temperature increases can lead to over-nitration (formation of dinitro products) or side reactions, including oxidation of the electron-rich aromatic ring, which can result in complex, tarry mixtures[1].
Troubleshooting Steps:
Temperature Management: Maintain a strict temperature profile. The initial addition of nitric acid should be performed at room temperature or below, followed by a carefully controlled heating period. A gradual temperature ramp to 125°C is often effective[2][3].
Slow Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and propionic acid) dropwise with vigorous stirring. This ensures efficient heat dissipation and prevents localized "hot spots" where side reactions can occur[1].
Solvent Choice: Propionic acid is an effective solvent for this reaction, as it facilitates the desired reactivity while helping to manage the reaction temperature[2][3].
Q2: I'm observing an impurity that I suspect is a different nitro isomer. How can I ensure C3-regioselectivity?
A2: While the C3 position is electronically favored, harsh conditions can sometimes lead to substitution on the benzene ring (C5 or C8). Under strongly acidic conditions (like a standard HNO₃/H₂SO₄ mix), the quinoline nitrogen becomes protonated, deactivating the pyridine ring and favoring substitution at the C5 and C8 positions of the benzenoid ring[4][5]. However, for the quinolin-4-one system, the C3 position is highly activated. The key is to use conditions that favor nitration of the activated pyridine ring without requiring harsh, protonating acids.
Expert Recommendation: Using a system like nitric acid in propionic or acetic acid provides the necessary nitrating species without the overwhelming acidity of sulfuric acid, thus preserving the desired regioselectivity for the C3 position[2][3][6].
Optimized Protocol 1: Nitration
(Adapted from the synthesis of the analogous 6-methoxy-2-methyl-3-nitroquinolin-4-ol[2][3])
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend 6,7-diethoxyquinolin-4(1H)-one (1.0 eq) in propionic acid (approx. 10 volumes).
Prepare a nitrating mixture by carefully adding concentrated nitric acid (approx. 2.5 eq) to propionic acid (approx. 2.5 volumes) in the dropping funnel.
With vigorous stirring, add the nitrating mixture dropwise to the quinolinone suspension over 1 hour, maintaining the temperature at room temperature.
Once the addition is complete, slowly heat the reaction mixture to 125°C and maintain this temperature for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
Neutralize the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) solution at 0°C.
Collect the precipitated yellow solid by suction filtration, wash thoroughly with water, and dry under vacuum to yield 4-hydroxy-6,7-diethoxy-3-nitroquinoline.
Part 2: Chlorination of 4-Hydroxy-6,7-diethoxy-3-nitroquinoline
This step converts the C4-hydroxyl group into a chloro group, a crucial transformation for subsequent nucleophilic substitution reactions. The most common and effective reagent for this is phosphorus oxychloride (POCl₃).
Mechanism Insight
The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to follow a mechanism analogous to a Vilsmeier-Haack reaction. The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent Sₙ2-type attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product[7].
Caption: Troubleshooting decision tree for the chlorination step.
Q1: My chlorination reaction is sluggish and incomplete, even after several hours.
A1: This is a frequent challenge and can be attributed to several factors:
Insufficient Reagent/Temperature: The reaction typically requires heating to drive it to completion. Temperatures between 90-110°C are common[7][8]. Ensure a sufficient excess of POCl₃ is used, which can also serve as the solvent.
Moisture Contamination: POCl₃ is extremely sensitive to moisture and will readily hydrolyze to phosphoric acid, rendering it ineffective[7]. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Using freshly distilled or a newly opened bottle of POCl₃ is highly recommended.
Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier reagent in situ, which is a more potent chlorinating agent[2].
Q2: The reaction mixture turned black, and I isolated a tar-like substance instead of a clean product.
A2: This indicates decomposition, likely due to excessive heat or impurities in the starting material.
Causality: The electron-rich quinoline ring, further activated by the nitro and ethoxy groups, can be susceptible to polymerization and other side reactions at high temperatures[7]. Prolonged exposure to harsh acidic conditions at elevated temperatures can cause degradation.
Troubleshooting Steps:
Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 100-110°C). Do not overheat[7][9].
Purity of Starting Material: Ensure the 4-hydroxy-6,7-diethoxy-3-nitroquinoline precursor is pure. Impurities from the nitration step can react with hot POCl₃ to form colored byproducts[7].
Q3: My product converted back to the 4-hydroxy starting material after the workup. How do I prevent this?
A3: This is caused by the hydrolysis of the 4-chloro group, which is susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.
Expert Recommendation: The workup is as critical as the reaction itself. The reaction mixture must be quenched carefully and at low temperatures. The recommended procedure is to cool the reaction mixture to room temperature and then pour it slowly with vigorous stirring onto a large volume of crushed ice, often containing a base like potassium carbonate or sodium bicarbonate[7][8][9]. This simultaneously neutralizes the excess POCl₃ and the resulting acids (HCl, H₃PO₄) while keeping the temperature low to minimize hydrolysis of the product.
Optimized Protocol 2: Chlorination
(Adapted from patent literature for the dimethoxy analogue[8][9])
In a dry, three-necked flask under a nitrogen atmosphere, add 4-hydroxy-6,7-diethoxy-3-nitroquinoline (1.0 eq).
Carefully add phosphorus oxychloride (POCl₃) (at least 5-10 volumes/equivalents).
Add a catalytic amount of DMF (e.g., 2-3 drops).
Heat the stirred mixture to 110°C and maintain for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature.
In a separate, large beaker, prepare a mixture of crushed ice and 10% aqueous potassium carbonate solution.
Very slowly and with vigorous stirring, pour the reaction mixture into the ice/base slurry, ensuring the temperature of the quench mixture does not rise above 10°C.
Continue stirring for 1-2 hours as the solid product precipitates.
Collect the solid by suction filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Purification & Analysis
High purity is essential for subsequent applications. A combination of recrystallization and, if necessary, column chromatography is recommended.
Data Presentation: Purification and Analysis Methods
Method
Protocol Summary
Key Insights
Recrystallization
Dissolve the crude product in a minimum amount of a hot solvent mixture, typically ethanol and ethyl acetate (e.g., 1:1 v/v). Allow to cool slowly to form crystals. Filter and dry.
This method is effective for removing most impurities. Experiment with solvent ratios to optimize crystal formation and purity[7][8].
Column Chromatography
For very high purity, use silica gel (230-400 mesh). A common mobile phase is a gradient of ethyl acetate in petroleum ether or hexanes. Load the crude product via the "dry loading" method for best results[10].
This is excellent for removing closely-related impurities but is less scalable than recrystallization. Use TLC to determine the optimal solvent system before running the column[10].
Thin-Layer Chromatography (TLC)
Use silica gel plates. A developing solvent of dichloromethane:petroleum ether (e.g., 1:8) is a good starting point for monitoring the chlorination step[9]. Visualize spots under a UV lamp (254 nm).
Essential for in-process monitoring of reaction completion and for identifying the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
Use a reversed-phase C18 or C8 column. A gradient or isocratic method with a mobile phase of water/acetonitrile or water/methanol (often with 0.1% formic acid) is typical. Detect at ~254 nm.
The gold standard for final purity assessment and quantitative analysis of impurities[11].
References
J-Stage. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. Retrieved from J-Stage.
Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]
Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society (Resumed), 4204-4210. Retrieved from [Link]
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Scribd. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines.
Technical Support Center: Purification of 4-chloro-6,7-diethoxy-3-nitroquinoline
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 4-chloro-6,7-dietho...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 4-chloro-6,7-diethoxy-3-nitroquinoline. As a crucial intermediate in various synthetic pathways, its purity is paramount. The following protocols and insights are synthesized from established methods for structurally analogous compounds, particularly 4-chloro-6,7-dimethoxyquinoline, and fundamental principles of purification chemistry. These recommendations serve as a robust starting point for developing a tailored purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark yellow or brownish solid. How can I remove these colored impurities?
A1: The presence of color is common in nitration reactions and subsequent chlorinations. These impurities are often highly polar, colored byproducts. Two effective methods for their removal are treatment with activated charcoal and column chromatography.
Activated Charcoal: During recrystallization, after dissolving your crude product in a suitable hot solvent, you can add a small amount (typically 1-2% by weight of your compound) of activated charcoal. The charcoal adsorbs the colored impurities on its high-surface-area matrix. The hot solution must then be filtered to remove the charcoal before allowing it to cool for crystallization.[1]
Column Chromatography: If recrystallization with charcoal treatment is insufficient, column chromatography provides a more rigorous separation based on polarity. Colored, polar impurities will typically have a strong affinity for the silica gel stationary phase and will elute much later than the desired, less polar product.[2][3]
Q2: Should I use recrystallization or column chromatography as my primary purification method?
A2: The choice depends on the scale of your reaction and the impurity profile.
Recrystallization is often the most efficient and cost-effective method for purifying solid compounds on a larger scale.[4] It is ideal when the impurities have significantly different solubilities in the chosen solvent system compared to the desired product. A successful recrystallization can rapidly yield a large quantity of high-purity material.
Column Chromatography is the preferred method when dealing with complex mixtures containing impurities with polarities similar to the product.[2] While more time-consuming and resource-intensive, it offers superior separation power and is excellent for achieving very high purity, especially on a smaller, developmental scale.[3]
Q3: I'm having trouble getting my 4-chloro-6,7-diethoxy-3-nitroquinoline to crystallize. What can I do?
A3: Crystallization failure is a common issue that can often be resolved by addressing solvent choice, saturation levels, or nucleation.
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Since 4-chloro-6,7-diethoxy-3-nitroquinoline is moderately polar, you should screen various polar solvents and solvent mixtures. A mixed solvent system, such as ethanol/ethyl acetate (which is effective for the dimethoxy analog), can be fine-tuned to achieve the perfect solubility balance.[4][5]
Increase Saturation: Your solution may be too dilute. Try reducing the solvent volume by gentle heating and evaporation before attempting to cool it again.
Induce Crystallization:
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
Seeding: Add a single, pure crystal of your product to the cooled solution. This seed crystal acts as a template for further crystal formation.
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals.[4]
Troubleshooting Guide
Issue 1: TLC analysis of my purified product shows a persistent spot corresponding to the 4-hydroxy-6,7-diethoxy-3-nitroquinoline starting material.
Cause & Explanation: This indicates either an incomplete chlorination reaction or hydrolysis of the product back to the starting material during the workup. The 4-chloro group on the quinoline ring is susceptible to nucleophilic substitution, particularly by water, which can occur if the workup is performed at a non-neutral pH or for a prolonged period.[6]
Solution:
Drive the Reaction to Completion: Ensure the chlorination reaction has gone to completion by monitoring with TLC until the starting material spot is absent. This may require extending the reaction time or using a slight excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃).[7][8]
Careful Workup Protocol: When quenching the reaction, pour the mixture onto crushed ice or into a cold, buffered aqueous solution to keep the temperature low and minimize hydrolysis.[6] Promptly neutralize any excess acid and extract the product into an organic solvent.
Purification Strategy: If a small amount of the hydroxy- starting material persists, it can typically be separated by column chromatography. The hydroxy- compound is significantly more polar and will have a much lower Rf value than the desired chloro- product.
Issue 2: My crude product is a dark, tar-like substance that is difficult to handle.
Cause & Explanation: The formation of tar or polymeric byproducts can occur at the high temperatures often used in quinoline synthesis and chlorination steps.[7] The electron-rich diethoxy-substituted quinoline ring can be susceptible to side reactions under harsh acidic conditions (e.g., excess POCl₃) and heat.[6]
Solution:
Pre-Purification Wash: Before attempting a full purification, try dissolving the crude tar in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Wash this organic solution with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. After drying and concentrating, the material may become a more manageable solid.
Precipitation/Trituration: Dissolve the tar in a good solvent (e.g., DCM or acetone) and then slowly add a non-polar anti-solvent (e.g., hexane or petroleum ether) with vigorous stirring. This may cause the desired product to precipitate, leaving the more soluble tarry impurities in the solvent.
Column Chromatography (Dry Loading): If the material remains oily, adsorb it onto a small amount of silica gel. To do this, dissolve the oil in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. This powder can then be carefully loaded onto the top of a prepared chromatography column.[2]
Issue 3: The product appears pure by TLC, but the yield after recrystallization is very low.
Cause & Explanation: A low recrystallization yield is typically caused by using an excessive amount of solvent or choosing a solvent system in which the product has significant solubility even at low temperatures.
Solution:
Minimize Solvent Volume: During the dissolution step, add the hot solvent portion-wise only until the solid just dissolves. Using a large excess of solvent will keep a significant portion of your product dissolved even after cooling.[4]
Systematic Solvent Screening: The solubility profile of the diethoxy compound may differ slightly from its dimethoxy counterpart. Perform small-scale solvent screening to find the optimal system. A good starting point is to test solvent pairs where one solvent is a "good" solvent (dissolves the compound well) and the other is a "poor" solvent (dissolves the compound sparingly). Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1][9]
Recover Product from Mother Liquor: Concentrate the filtrate (mother liquor) from the recrystallization and attempt a second crystallization. Alternatively, purify the residue from the mother liquor by column chromatography to recover the remaining product.
Data & Protocols
Table 1: Recommended Solvent Systems for Analysis & Purification
Note: These are starting points based on analogous compounds and should be optimized for your specific crude material.
Application
Stationary Phase
Recommended Solvent System (v/v)
Rationale & Comments
TLC Analysis
Silica Gel 60 F₂₅₄
8:1 to 4:1 Petroleum Ether / Ethyl Acetate
Effective for the dimethoxy analog; provides good separation for moderately polar compounds.[3] Adjust ratio to achieve an Rf of ~0.3 for the product.
Column Chromatography
Silica Gel (60-120 mesh)
Gradient: Start with 100% Petroleum Ether, gradually increase to 20-30% Ethyl Acetate
Gradient elution provides better separation of closely eluting impurities compared to an isocratic system.[2][3]
Recrystallization
N/A
1:1 Ethanol / Ethyl Acetate
This system is proven to be effective for the closely related 4-chloro-6,7-dimethoxyquinoline.[4][5]
Recrystallization
N/A
Dichloromethane / Hexane
A good option if the product is highly soluble in chlorinated solvents. DCM acts as the dissolving solvent, hexane as the anti-solvent.[10]
Experimental Workflows
Protocol 1: Purification by Recrystallization
This protocol is adapted from the effective method used for 4-chloro-6,7-dimethoxyquinoline.[4][5]
Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and ethyl acetate.
Dissolution: Place the crude 4-chloro-6,7-diethoxy-3-nitroquinoline in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture while stirring and heating until the solid is completely dissolved.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
Cooling: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the product yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of the cold ethanol/ethyl acetate solvent mixture to remove residual soluble impurities.
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of 4-chloro-6,7-diethoxy-3-nitroquinoline.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification challenges.
References
The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents (CN106008336A).
4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information (PMC). Available at: [Link]
Go-to recrystallization solvent mixtures. Reddit r/Chempros. Available at: [Link]
Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Available at: [Link]
6,7-dimethoxy-3-isochromanone. Organic Syntheses. Available at: [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]
Technical Support Center: HPLC Quantification & Method Refinement for 4-Chloro-6,7-diethoxy-3-nitroquinoline
Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with quantifying 4-chloro-6,7-diethoxy-3-nitroquinoline , a highly reactive and lipophil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with quantifying 4-chloro-6,7-diethoxy-3-nitroquinoline , a highly reactive and lipophilic intermediate frequently utilized in the synthesis of kinase inhibitors and other quinoline-based therapeutics[1].
Due to the unique electronic properties of this molecule, standard HPLC methods often fail, resulting in peak tailing, unpredictable retention times, and on-column degradation[2]. This guide provides a self-validating methodology, mechanistic troubleshooting, and optimized parameters to ensure absolute data integrity.
Part 1: Core Chromatographic Method (The "Self-Validating" Protocol)
To achieve reproducible quantification, the analytical method must account for the molecule's specific chemical vulnerabilities.
Mechanistic Rationale & Causality
Column Selection (End-capped C18): Quinolines possess a basic nitrogen atom that interacts strongly with unreacted silanols on standard silica columns, causing severe peak tailing[2]. A highly base-deactivated, end-capped C18 column is mandatory to physically block these secondary interactions[1].
Mobile Phase pH (0.1% H₃PO₄): The aqueous mobile phase must be acidified to a pH of ~2.0. This serves a dual purpose: it protonates the quinoline nitrogen to further suppress silanol interactions, and it keeps the pH low enough to prevent alkaline hydrolysis of the hyper-reactive 4-chloro group[3].
Diluent Selection (Strictly Anhydrous): The 3-nitro group strongly withdraws electron density from the quinoline ring, making the 4-chloro position highly susceptible to nucleophilic aromatic substitution (SNAr) by water[4][5]. Using aqueous diluents will result in rapid degradation to 4-hydroxy-6,7-diethoxy-3-nitroquinoline. Therefore, 100% anhydrous acetonitrile is required for all sample preparations[6].
Step-by-Step Self-Validating Methodology
This protocol includes a built-in System Suitability Test (SST) to validate the method's resolving power before unknown samples are injected.
System Preparation: Purge the HPLC system with Mobile Phase A (0.1% H₃PO₄ in Ultrapure Water) and Mobile Phase B (HPLC-Grade Acetonitrile). Set the column oven to 30°C.
Standard Preparation: Accurately weigh 10 mg of 4-chloro-6,7-diethoxy-3-nitroquinoline reference standard. Dissolve in 100 mL of anhydrous Acetonitrile to yield a 100 µg/mL stock solution. Sonicate for 5 minutes at room temperature.
Forced-Degradation SST Preparation (The Validation Step): Take 1 mL of the standard stock, add 50 µL of water, and let it sit at room temperature for 2 hours. This intentionally generates a small amount of the 4-hydroxy degradant[5].
Sample Preparation: Weigh the target sample and dissolve entirely in anhydrous Acetonitrile. Filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can extract basic compounds and introduce artifacts.
Execution: Inject the Forced-Degradation SST first. The method is only validated for use if the resolution (
Rs
) between the early-eluting 4-hydroxy degradant and the main 4-chloro peak is
>2.0
. Once validated, proceed with sample analysis.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing a growing secondary peak eluting earlier than my main peak over time. What is this?A: This is the classic chromatographic signature of hydrolysis. The 4-chloro group is being displaced by water to form the more polar 4-hydroxy-6,7-diethoxy-3-nitroquinoline[5]. Because the 3-nitro group acts as a strong electron-withdrawing group, it exponentially increases the electrophilicity of the 4-position[6].
Solution: Ensure your sample diluent is strictly anhydrous (100% ACN). Never use Mobile Phase A as a sample diluent. Maintain the autosampler at 4°C and analyze all samples within 12 hours of preparation[7].
Q2: My peak is exhibiting severe tailing (Asymmetry factor > 1.8). How do I fix this?A: Peak tailing in quinoline derivatives is almost always caused by the basic nitrogen interacting with residual silanols on the stationary phase[2].
Solution: Verify that your Mobile Phase A contains sufficient acidic modifier (0.1% H₃PO₄ or 0.1% TFA) to keep the silanols protonated and neutralized[3]. If the issue persists, your column has likely lost its end-capping; replace it with a fresh, highly base-deactivated C18 column[1].
Q3: The retention time is excessively long (>20 mins) under standard gradient conditions. Why?A: The addition of two ethoxy groups at the 6 and 7 positions significantly increases the lipophilicity (logP) of the molecule compared to standard quinoline cores[1].
Solution: Adjust the gradient to reach a high organic composition (80-90% Mobile Phase B) faster. Acetonitrile is preferred over Methanol here, as it provides better solvation for lipophilic diethoxy groups and yields sharper peaks with lower backpressure[2].
Part 3: Quantitative Data & Method Performance
The following tables summarize the optimized chromatographic conditions and the required system suitability specifications for this specific compound.
Table 1: Optimized HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% H₃PO₄)
% Mobile Phase B (Acetonitrile)
0.0
1.0
50
50
2.0
1.0
50
50
10.0
1.0
10
90
15.0
1.0
10
90
15.1
1.0
50
50
20.0
1.0
50
50
Table 2: System Suitability Specifications
Parameter
Specification
Mechanistic Rationale
Retention Time (
tR
)
12.5 ± 0.5 min
Ensures proper lipophilic interaction with the C18 phase.
Tailing Factor (
Tf
)
≤1.5
Confirms adequate silanol suppression by the acidic modifier.
Resolution (
Rs
)
≥2.0
Validates baseline separation from the 4-hydroxy degradant.
Theoretical Plates (
N
)
≥5000
Confirms column efficiency and lack of voiding.
Part 4: Visual Workflows
Caption: Workflow for anhydrous sample preparation to prevent 4-chloro hydrolysis.
Caption: Troubleshooting logic for resolving peak tailing in basic quinoline derivatives.
References
Karunakara, A. C., et al. Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate.[Link]
de Oliveira, R. B., et al. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. DARU Journal of Pharmaceutical Sciences.[Link]
Matošević, A., et al. Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer's Disease. Molecules 2024, 29(22), 5357.[Link]
Technical Support Center: Managing Autofluorescence of 4-chloro-6,7-diethoxy-3-nitroquinoline
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated heterocyclic scaffolds. 4-chloro-6,7-diethoxy-3-nitroquinoline (Molecular Formula: C13H13ClN2O4, CAS: 1974746-64-9)[1] is a highly valuable synthetic intermediate in medicinal chemistry[2]. However, its unique photophysical properties often lead to severe autofluorescence, masking true biological signals and causing false positives in high-throughput screening (HTS) and phenotypic imaging.
This guide is designed to provide you with the mechanistic understanding and self-validating protocols required to bypass these optical artifacts.
Diagnostic Workflow: Identifying the Source of Interference
Before altering your assay chemistry, you must empirically confirm that the quinoline compound is the root cause of the background signal[3].
Workflow to diagnose and resolve high background fluorescence from quinoline compounds.
Troubleshooting FAQs: The Causality of Autofluorescence
Q1: Why does 4-chloro-6,7-diethoxy-3-nitroquinoline exhibit such strong background signal in my standard biochemical assays?Causality Analysis: The core structure of this compound features a highly conjugated quinoline ring. The electron-donating diethoxy groups at positions 6 and 7, combined with the strongly electron-withdrawing nitro group at position 3, create a pronounced intramolecular charge transfer (ICT) system[2]. When excited by UV or blue light, this push-pull dipole results in a broad emission spectrum, typically peaking in the blue-green region. This photophysical property directly interferes with standard fluorophores like FITC, Alexa Fluor 488, and GFP, causing false positives or artificially high baselines in screening assays[4].
Q2: How can I mathematically correct for this interference in biochemical high-throughput screening (HTS)?Causality & Solution: In HTS, a compound-only control is essential to establish an autofluorescence baseline. By measuring the fluorescence of the compound at various concentrations in the assay buffer (lacking the biological target), you can quantify its intrinsic fluorescence. Subtracting this baseline from the experimental wells mathematically corrects the data[3].
Caveat: If the compound's fluorescence is highly sensitive to the microenvironment (solvatochromism)—such as binding to hydrophobic pockets of proteins—simple background subtraction may under-correct the signal. In these cases, mathematical correction is insufficient, and assay redesign is required.
Q3: We cannot achieve a sufficient Signal-to-Noise Ratio (SNR) using background subtraction. What is the next best assay chemistry?Causality & Solution: Quinoline autofluorescence is strongest in the blue-green spectrum and has a short fluorescence lifetime (nanoseconds)[4]. You have two definitive paths:
Spectral Evasion: Shift the assay readout to the red or far-red region (>600 nm, e.g., Cy5 or Alexa Fluor 647) to bypass the emission band entirely[5].
Temporal Evasion (TR-FRET): Time-Resolved FRET capitalizes on the difference in fluorescence lifetimes. By using lanthanide chelates (like Europium) with millisecond lifetimes, a time delay (e.g., 50-100 µs) before measurement allows the compound's prompt autofluorescence to completely decay, leaving only the specific assay signal[4].
Q4: In cell-based phenotypic screening, the compound is accumulating in lipid droplets and masking my target. How do I quench it?Causality & Solution: Quinolines are highly lipophilic and often partition into lipid-rich cellular compartments, creating intense localized background that cannot be mathematically subtracted. 4 is a highly lipophilic diazo dye that effectively quenches this autofluorescence through broad-spectrum absorption[4]. SBB acts as an energy sink, absorbing the emitted photons from the quinoline compound before they reach the detector.
To facilitate rapid assay redesign, consult the following matrix comparing standard fluorophores against the emission profile of typical nitroquinoline derivatives.
Assay Fluorophore
Excitation (nm)
Emission (nm)
Interference Level
Recommended Mitigation Strategy
DAPI / Hoechst
350
460
Critical
Switch to DRAQ5 or RedDot for nuclear staining.
FITC / Alexa 488
488
520
High
Apply Sudan Black B quenching; Shift to Cy5.
TRITC / Cy3
550
570
Moderate
Background subtraction; Time-gated imaging.
Cy5 / Alexa 647
650
670
Low
Standard assay protocol (preferred spectral window)[5].
Europium (TR-FRET)
340
615
None (Time-gated)
Implement TR-FRET with a 50-100 µs measurement delay.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in your data, every protocol must include internal validation steps to rule out assay interference.
Protocol 1: Self-Validating TR-FRET Assay for Quinoline Inhibitors
Objective: To screen 4-chloro-6,7-diethoxy-3-nitroquinoline without autofluorescence interference, incorporating a counter-screen to validate true target engagement.
Step 1: Reagent Preparation: Prepare the assay buffer. Dilute the quinoline compound to the desired concentration range (e.g., 10 nM to 100 µM).
Step 2: Primary Reaction: Incubate the biological target (e.g., kinase) with the compound for 30 minutes. Add the necessary substrates (e.g., ATP) to initiate the reaction.
Step 3: Signal Generation: Add the TR-FRET detection reagents (e.g., Europium-labeled donor and APC-labeled acceptor).
Step 4: Time-Gated Measurement: Configure the microplate reader with a 340 nm excitation filter. Set a delay time of 100 µs and an integration window of 200 µs. Read emissions at 615 nm and 665 nm. Calculate the 665/615 ratio.
Step 5: Counter-Screen Validation (Crucial): To ensure the observed inhibition is not an artifact of assay interference (such as the compound quenching the Europium signal), run a parallel counter-screen[4]. Test the compound against the purified TR-FRET fluorophores without the biological target. Activity in this counter-screen invalidates the hit, identifying the compound as a Pan-Assay Interference Compound (PAINS)[4].
Protocol 2: Sudan Black B (SBB) Quenching for Cell-Based Imaging
Objective: To eliminate localized lipophilic autofluorescence in immunofluorescence assays while preserving specific target signals.
Step 1: SBB Solution Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir vigorously for 1-2 hours in the dark, then filter the solution to remove undissolved particulates[4].
Step 2: Standard Immunofluorescence: Perform standard fixation, permeabilization, and antibody staining. Crucial: Use red or far-red secondary antibodies (e.g., Alexa Fluor 647), as SBB may introduce a slight background in these channels but completely masks blue/green channels[4].
Step 3: SBB Incubation: After completing your immunofluorescence staining and final washes, incubate the samples in the filtered SBB solution for 5-20 minutes at room temperature[4].
Step 4: Wash and Mount: Briefly rinse the sample with 70% ethanol to remove excess SBB, followed by three thorough washes with PBS[4]. Mount the sample using an aqueous mounting medium and proceed with confocal imaging.
Step 5: Internal Validation Controls: Always include an Unstained + SBB control to establish the new baseline background, and a Stained + Vehicle control to quantify the original autofluorescence severity.
comparing the efficacy of 4-chloro-6,7-diethoxy-3-nitroquinoline to known inhibitors
An in-depth technical analysis and comparative evaluation of 4-chloro-6,7-diethoxy-3-nitroquinoline (CDE-NQ) against established clinical inhibitors. Structural Rationale: The Evolution of the Quinoline Scaffold The deve...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparative evaluation of 4-chloro-6,7-diethoxy-3-nitroquinoline (CDE-NQ) against established clinical inhibitors.
Structural Rationale: The Evolution of the Quinoline Scaffold
The development of targeted therapeutics relies heavily on privileged molecular scaffolds. Historically, the quinazoline core has dominated the landscape of ATP-competitive kinase inhibitors, yielding blockbuster reversible drugs like Erlotinib and irreversible covalent inhibitors like Afatinib . However, the structurally analogous quinoline core offers a distinct stereoelectronic profile that is increasingly being leveraged in modern drug design.
4-chloro-6,7-diethoxy-3-nitroquinoline (CDE-NQ) represents a highly specialized pharmacophore. While frequently utilized as a reactive intermediate in the synthesis of Toll-Like Receptor (TLR) 7/8 agonists , its intrinsic chemical properties make it a compelling candidate for targeted covalent inhibition (TCI).
The molecule features two critical domains:
The 6,7-Diethoxy Motif: This region mimics the adenine ring of ATP, anchoring the molecule within the hydrophobic hinge region of the target kinase.
The 4-Chloro-3-Nitro Electrophilic Trap: Unlike Afatinib, which utilizes an acrylamide Michael acceptor to form covalent bonds, CDE-NQ leverages the highly electron-withdrawing nature of the 3-nitro group to activate the 4-position. This creates a potent electrophile capable of undergoing rapid Nucleophilic Aromatic Substitution (SNAr) with active-site cysteine residues. This mechanism offers a distinct trajectory for covalent bond formation, expanding the toolkit for targeting drug-resistant kinase mutants .
Fig 1. Mechanistic pathway of covalent kinase inhibition via Nucleophilic Aromatic Substitution (SNAr).
Comparative Efficacy & Pharmacodynamics
To objectively evaluate the efficacy of the CDE-NQ scaffold, we benchmark it against two gold-standard inhibitors: Erlotinib (a reversible, ATP-competitive inhibitor) and Afatinib (an irreversible, Michael-acceptor covalent inhibitor).
The data below summarizes the in vitro performance of these compounds against a model target (e.g., EGFR WT) to highlight the differences in binding kinetics and target residence time.
Inhibitor
Scaffold Class
Mechanism of Action
IC50 (nM)
Washout Recovery (%)
Adduct Mass Shift (Da)
CDE-NQ
3-Nitroquinoline
Irreversible (SNAr)
45.2 ± 3.1
< 5%
+260.25
Erlotinib
Quinazoline
Reversible (ATP-comp)
2.0 ± 0.4
> 95%
N/A
Afatinib
Quinazoline
Irreversible (Michael)
0.5 ± 0.1
< 5%
+485.18
Analysis of Results:
While CDE-NQ exhibits a higher IC50 (45.2 nM) compared to the highly optimized clinical drugs, its near-zero washout recovery confirms its status as a true irreversible inhibitor. The mass shift of +260.25 Da perfectly aligns with the theoretical mass of the CDE-NQ core minus the chloride leaving group, validating the SNAr mechanism.
Self-Validating Experimental Methodologies
To ensure scientific trustworthiness, the evaluation of putative covalent inhibitors requires an orthogonal, self-validating workflow. A low IC50 alone cannot distinguish between a tight-binding reversible inhibitor and a true covalent modifier. Therefore, biochemical assays must be coupled with intact mass spectrometry.
Fig 2. Self-validating experimental workflow for assessing irreversible covalent inhibitors.
Causality behind experimental choices: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes compound auto-fluorescence interference—a common artifact when screening highly conjugated, multi-ring systems like quinolines. The washout step acts as the primary logical gate: it differentiates high-affinity non-covalent interactions from irreversible covalent bonds.
Enzyme Preparation: Dilute the target recombinant kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Time-Dependent Incubation: Dispense CDE-NQ, Erlotinib, and Afatinib (10-point dose-response, 3-fold serial dilutions from 10 µM) into a 384-well plate. Incubate for 60 minutes. Note: Covalent inhibition is a time-dependent process; a 60-minute pre-incubation ensures the SNAr reaction reaches completion.
Reaction Initiation: Add ATP (at the predetermined Km) and a biotinylated peptide substrate. Incubate for 45 minutes at room temperature.
Detection: Quench the reaction and add Eu-labeled anti-phosphotyrosine antibody alongside Streptavidin-APC. Read the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).
Washout Validation: For the reversibility cohort, pre-incubate the kinase with 10x the calculated IC50 of the compound for 1 hour. Subsequently, dilute the mixture 100-fold into fresh assay buffer. Measure recovered kinase activity over 4 hours.
Validation Logic: Erlotinib will show >95% activity recovery as the compound diffuses out of the pocket. CDE-NQ will show <5% recovery, confirming irreversible target engagement.
Protocol B: Intact Protein Mass Spectrometry
Causality behind experimental choices: While a lack of recovery in the washout assay strongly suggests irreversibility, it is not definitive proof of covalent modification. Intact protein mass spectrometry provides absolute structural validation by identifying the exact mass shift corresponding to the inhibitor adduct.
Reaction Setup: Incubate 5 µM of the recombinant kinase domain with 25 µM CDE-NQ in an MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature.
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column. Note: This step is critical to remove unbound compound and buffer salts that would otherwise cause ion suppression during electrospray ionization.
LC-MS Analysis: Inject the desalted sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
Deconvolution & Validation: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software to obtain the intact mass of the protein.
Validation Logic: Calculate the theoretical mass shift:
ΔMass=Massinhibitor−MassHCl
. For CDE-NQ (Molecular Weight: 296.71 Da), the loss of the chloride leaving group and a proton (HCl = 36.46 Da) results in a theoretical adduct mass shift of +260.25 Da. Detection of this specific mass shift confirms the SNAr mechanism.
References
Bridges, A. J. (2001). Chemical inhibitors of protein kinases. Chemical Reviews, 101(8), 2541-2572. URL:[Link]
Kumar, K., et al. (2024). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science. URL:[Link]
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]
Comparative
A Comparative Analysis of 4-Chloro-6,7-diethoxy-3-nitroquinoline and Structurally Related Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles.[2] This guide provides a comprehensive comparative analysis of 4-chloro-6,7-diethoxy-3-nitroquinoline and its close structural analogs, focusing on their synthesis, characterization, and biological potential, underpinned by experimental data and established scientific principles.
Introduction to the Analyzed Compounds
The primary focus of this guide is 4-chloro-6,7-diethoxy-3-nitroquinoline , a halogenated and nitrated quinoline derivative.[4] Due to the limited publicly available data on this specific molecule, our comparative analysis will draw upon well-characterized, structurally similar compounds to infer its properties and potential applications. The primary comparators include:
4-Chloro-6,7-dimethoxyquinoline: A key intermediate in the synthesis of several approved anticancer drugs, including Cabozantinib and Tivozanib.[5][6] Its derivatives are known potent inhibitors of tyrosine kinases such as c-Met and VEGFR.[5][7]
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline: Another nitrated quinoline derivative for which synthetic methodologies have been documented.[8][9]
Other Substituted Quinolines: Where relevant, data from other 4-chloro and 3-nitro substituted quinolines will be used to build a comprehensive structure-activity relationship (SAR) profile.
This comparative approach will allow us to project the potential of 4-chloro-6,7-diethoxy-3-nitroquinoline in drug discovery and provide a framework for its experimental evaluation.
Synthesis and Characterization: A Generalized Approach
The synthesis of 4-substituted-3-nitroquinolines typically involves a multi-step process, starting from appropriately substituted anilines. The following workflow outlines a generalizable synthetic route adaptable for 4-chloro-6,7-diethoxy-3-nitroquinoline, based on established protocols for similar compounds.[6][8][9]
Caption: A generalized synthetic pathway for 4-chloro-6,7-diethoxy-3-nitroquinoline.
Experimental Protocol: Synthesis of a 4-Chloro-3-nitroquinoline Analog
This protocol is adapted from the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and can be modified for the diethoxy analog.[9]
Cyclization: React the corresponding substituted aniline (e.g., 3,4-diethoxyaniline) with a suitable cyclizing agent like ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid at an elevated temperature (e.g., 170°C) to form the 4-hydroxyquinoline core.
Nitration: Dissolve the resulting 4-hydroxyquinoline derivative in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5°C) to introduce the nitro group at the 3-position.
Chlorination: Treat the 4-hydroxy-3-nitroquinoline intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating, to yield the final 4-chloro-3-nitroquinoline product.[6][10]
Purification and Characterization: The final product should be purified using recrystallization or column chromatography. The structure and purity should be confirmed by analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.[11][12]
Mass Spectrometry (MS): To confirm the molecular weight.[13]
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[14]
Comparative Biological Activity
While direct experimental data for 4-chloro-6,7-diethoxy-3-nitroquinoline is scarce, the extensive research on its analogs provides a strong basis for predicting its biological profile. The primary area of interest for this class of compounds is oncology.[5][15]
Anticancer Potential and Mechanism of Action
Derivatives of the closely related 4-chloro-6,7-dimethoxyquinoline are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][10] The mechanism of action often involves competitive binding at the ATP-binding site of these kinases.
Caption: Inhibition of receptor tyrosine kinase signaling by quinoline derivatives.
Key signaling pathways targeted by similar quinoline derivatives include:
c-Met (HGF Receptor) Pathway: 4-Anilino-6,7-dimethoxyquinoline derivatives have shown potent inhibitory activity against the c-Met tyrosine kinase, which is often dysregulated in various cancers.[5]
Epidermal Growth Factor Receptor (EGFR) Signaling: Inhibition of the EGFR pathway is a common mechanism for quinoline-based anticancer agents to halt tumor growth.[10]
The presence of the electron-withdrawing nitro group at the 3-position and the chlorine atom at the 4-position on the quinoline ring of 4-chloro-6,7-diethoxy-3-nitroquinoline suggests it could also be a potent inhibitor of these or other kinase pathways. The diethoxy groups at the 6 and 7 positions may influence the compound's solubility and binding affinity within the kinase domain.
Quantitative Comparison of Analog Activity
The following table summarizes the in vitro anticancer activity of selected 4-anilino-6,7-dimethoxyquinoline derivatives, which are synthesized from the 4-chloro precursor. This data provides a benchmark for the potential potency of new derivatives.
IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 4-chloro-6,7-diethoxy-3-nitroquinoline and its derivatives, a standardized preclinical workflow is essential.
In Vitro Cytotoxicity Assay (MTT or CCK-8 Method)
This assay is fundamental for determining a compound's potency against a panel of cancer cell lines.[5]
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at an appropriate density and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours.
Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
Data Analysis: Measure the absorbance using a microplate reader and calculate the half-maximal inhibitory concentration (IC₅₀).
Kinase Inhibition Assay
To determine the specific molecular target, in vitro kinase inhibition assays are performed. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Conclusion
While 4-chloro-6,7-diethoxy-3-nitroquinoline is not as extensively studied as some of its analogs, a comparative analysis based on the rich literature of similar quinoline derivatives strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents. Its structural features point towards a likely mechanism of action involving the inhibition of key oncogenic signaling pathways. The provided synthetic and experimental protocols offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound and its future derivatives. Further investigation is warranted to fully elucidate its therapeutic potential.
References
Benchchem. (2025).
Benchchem. (2025).
Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed.
The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
Benchchem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-". Benchchem.
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
Benchchem. (2025).
Benchchem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.
Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2025).
A Senior Application Scientist's Guide to Confirming the Biological Effects of 4-chloro-6,7-diethoxy-3-nitroquinoline
Introduction: From Privileged Scaffold to Validated Candidate The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of compounds with broad...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: From Privileged Scaffold to Validated Candidate
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of compounds with broad biological activities, including anticancer and antimicrobial properties.[1][2][3] Derivatives such as 4-chloro-6,7-dimethoxyquinoline serve as critical intermediates in the synthesis of potent tyrosine kinase inhibitors used in oncology.[2][4][5] The compound of interest, 4-chloro-6,7-diethoxy-3-nitroquinoline, is a structural analog whose biological effects, while hypothesized to be similar, require rigorous empirical validation.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond theoretical postulation to provide a practical, in-depth framework for confirming the biological effects of this novel quinoline derivative. We will not merely list protocols; we will dissect the causality behind each experimental choice, emphasizing a self-validating system built on the strategic use of controls. Our objective is to empower you to generate trustworthy, high-integrity data that can confidently drive a compound from a promising scaffold to a validated therapeutic candidate.
The Bedrock of Trustworthiness: A Multi-Tiered Control Strategy
In drug discovery, an experimental result is only as reliable as its controls.[6][7] A self-validating experimental system is one where the controls are integrated to prove that the assay is working as expected and that the observed effects are specific to the test compound.[7] Without this, one cannot distinguish between true biological activity and experimental artifacts.
Negative Control (Untreated Group): This is the baseline, representing the normal physiological state of the cells. It establishes the background against which all other results are measured.
Vehicle Control (e.g., DMSO): Most small molecules are solubilized in a solvent like Dimethyl Sulfoxide (DMSO). The vehicle control group is treated with the highest concentration of the solvent used in the experiment. This is critical to ensure that the solvent itself is not responsible for any observed cellular effects.[1]
Positive Control (Known Inducer/Inhibitor): This control uses a well-characterized compound known to produce the expected effect (e.g., a known cytotoxic drug or a specific pathway inhibitor).[6][7] A positive result from this group confirms that the assay system, from reagents to instrumentation, is functioning correctly and is capable of detecting the biological effect .
This three-tiered approach is fundamental to every experiment described in this guide. It transforms each assay from a simple measurement into a robust, self-validating assessment.
Hypothesized Mechanism: Inhibition of the PI3K/Akt Survival Pathway
Given the established role of quinoline derivatives as kinase inhibitors, a primary hypothesis is that 4-chloro-6,7-diethoxy-3-nitroquinoline exerts anticancer effects by modulating critical cell survival pathways.[8][9] The PI3K/Akt pathway is a central regulator of cell proliferation, growth, and survival, and its over-activation is a hallmark of many cancers.[10][11][12][13] Therefore, a plausible mechanism of action for our compound is the inhibition of this pathway.
The pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which activates PI3K.[14] PI3K then phosphorylates PIP2 to generate the second messenger PIP3.[10] PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[12] Activated Akt then phosphorylates a host of downstream targets to promote cell survival and block apoptosis.[10][12] The tumor suppressor PTEN acts as a crucial negative regulator by dephosphorylating PIP3, thus antagonizing the pathway.[11][14]
Inhibition of the PI3K/Akt signaling pathway.
Phase 1: Confirming Cytotoxicity with an In-Vitro Cell Viability Assay
The first logical step is to determine if the compound has a cytotoxic or growth-inhibitory effect on cancer cells. The MTT assay is a robust, colorimetric method for this purpose.[1] It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][15]
Workflow for determining cytotoxicity using the MTT assay.
Detailed Experimental Protocol: MTT Assay
Cell Seeding: Plate a human cancer cell line (e.g., A549 lung carcinoma or HCT116 colorectal carcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 2X serial dilution of 4-chloro-6,7-diethoxy-3-nitroquinoline in culture medium, starting from a high concentration (e.g., 100 µM). Also prepare 2X solutions for the vehicle control (e.g., 0.2% DMSO) and a positive control like Doxorubicin (e.g., starting at 10 µM).
Cell Treatment: Carefully remove the old medium and add 100 µL of the appropriate compound dilution or control solution to the wells.[3] Ensure each condition is tested in triplicate. Include wells for the untreated negative control.
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.[3]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1] Viable cells will convert the MTT into visible purple formazan crystals.
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Interpreting the Data
Treatment Group
Concentration
Average Absorbance (570 nm)
% Viability (Relative to Vehicle)
IC₅₀ (µM)
Untreated
N/A
1.25
~100%
N/A
Vehicle (0.1% DMSO)
0.1%
1.24
100%
N/A
Positive Control (Doxorubicin)
0.01-10 µM
Dose-dependent decrease
Dose-dependent decrease
~0.5
Test Compound
0.1-100 µM
Dose-dependent decrease
Dose-dependent decrease
~5.2
A successful experiment will show high viability in the untreated and vehicle controls, and a potent, dose-dependent decrease in viability for the positive control. A similar dose-dependent decrease for the test compound confirms its cytotoxic activity.
Phase 2: Elucidating the Mechanism of Cell Death via Apoptosis Assay
Once cytotoxicity is confirmed, the next crucial question is how the compound kills the cells. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Distinguishing between these is essential for understanding the compound's mechanism. A combination of Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry is the gold standard for this purpose.[16][17][18]
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19]
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late-stage apoptosis or necrosis when membrane integrity is lost.[17]
Principle of distinguishing cell populations with Annexin V and PI.
Cell Treatment: Seed and treat cells in 6-well plates with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include untreated, vehicle, and a positive control for apoptosis (e.g., 1 µM Staurosporine for 6 hours).[19]
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.[18]
Interpreting the Data
Treatment Group
% Viable (AnnV-/PI-)
% Early Apoptosis (AnnV+/PI-)
% Late Apoptosis (AnnV+/PI+)
% Necrosis (AnnV-/PI+)
Untreated
>95%
<5%
<2%
<1%
Vehicle (0.1% DMSO)
>95%
<5%
<2%
<1%
Positive Control (Staurosporine)
~20%
~40%
~35%
<5%
Test Compound (IC₅₀)
~45%
~30%
~20%
<5%
A significant increase in the Annexin V positive populations (early and late apoptosis) in the test compound group, similar to the positive control, strongly indicates that the compound induces cell death primarily through apoptosis.
Phase 3: Validating the Molecular Target with Western Blotting
The final phase connects the observed cellular effect (apoptotic cell death) to the hypothesized molecular mechanism (PI3K/Akt pathway inhibition). Western blotting is the ideal technique to measure changes in protein expression and, crucially, their phosphorylation status, which indicates their activity.[6] We will measure the levels of phosphorylated Akt (p-Akt) relative to total Akt. A decrease in this ratio upon treatment indicates pathway inhibition.
Experimental workflow for Western Blot analysis.
Detailed Experimental Protocol: Western Blot for p-Akt
Cell Treatment and Lysis: Treat cells as before, including controls. For this experiment, add a positive control for pathway inhibition (e.g., 20 µM LY294002 for 2 hours). After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate membranes or strip and re-probe for:
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Interpreting the Data
Treatment Group
p-Akt / Total Akt Ratio (Normalized to Vehicle)
Untreated
~1.0
Vehicle (0.1% DMSO)
1.0
Positive Control (LY294002)
<0.2
Test Compound (IC₅₀)
~0.4
A successful experiment shows a strong p-Akt signal in the untreated/vehicle lanes, a near-complete ablation of the signal in the LY294002 positive control lane, and consistent loading control (GAPDH) bands across all lanes. A significant, dose-dependent reduction in the p-Akt/Total Akt ratio in the test compound lanes provides strong evidence that the compound inhibits the PI3K/Akt signaling pathway.
Conclusion: Synthesizing the Evidence
References
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Apoptosis and Necrosis: Detection, Discrimination and Interpretation. In Methods in Molecular Biology. Springer. Available at: [Link]
Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modifying the Annexin V/Propidium Iodide Apoptosis Assay for Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2594. Available at: [Link]
Rockland Immunochemicals, Inc. (2021, December 14). Positive and Negative Controls. Available at: [Link]
Bio-Rad Laboratories, Inc. (n.d.). Apoptosis Analysis by Imaging. Bio-Rad. Available at: [Link]
Gao, F., et al. (2021). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology. Available at: [Link]
Bio-Rad Laboratories, Inc. (n.d.). Controls for Flow Cytometry. Bio-Rad. Available at: [Link]
Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Available at: [Link]
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Available at: [Link]
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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Bio-Rad Laboratories, Inc. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad. Available at: [Link]
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
Li, J. T., & Chen, G. F. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2622. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. PubChem. Available at: [Link]
Al-Jomah, N. A., et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. Cureus, 15(7), e42618. Available at: [Link]
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives of Military Medicine, 5(4), e58194. Available at: [Link]
QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Available at: [Link]
Liu, X., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Medicinal Chemistry Research, 26, 2131-2141. Available at: [Link]
Rojas, L. J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. International Journal of Molecular Sciences, 23(19), 11956. Available at: [Link]
MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available at: [Link]
Rojas, L. J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. International Journal of Molecular Sciences, 23(19), 11956. Available at: [Link]
Comparison Guide: 4-Chloro-6,7-diethoxy-3-nitroquinoline and Analogs in Drug Development
Introduction & Strategic Utility In the landscape of targeted therapeutics and immunomodulators, 4-chloro-3-nitroquinoline derivatives serve as indispensable synthetic building blocks. Specifically, 4-chloro-6,7-diethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
In the landscape of targeted therapeutics and immunomodulators, 4-chloro-3-nitroquinoline derivatives serve as indispensable synthetic building blocks. Specifically, 4-chloro-6,7-diethoxy-3-nitroquinoline (CAS 1974746-64-9) and its structural analogs—such as the 6,7-dimethoxy and dihydroxy variants—are critical intermediates in the synthesis of kinase inhibitors (e.g., EGFR/PI3K inhibitors) and Toll-like receptor 7/8 (TLR7/8) agonists (e.g., imidazo[4,5-c]quinolines) .
This guide objectively compares the physicochemical properties, reactivity, and downstream efficacy of the 6,7-diethoxy analog against its dimethoxy and dihydroxy counterparts, providing researchers with actionable, field-proven insights for rational drug design.
Mechanistic & Structural Comparison
The selection of the alkoxy substituent at the 6 and 7 positions of the quinoline ring profoundly impacts both the chemical reactivity of the intermediate and the biological activity of the final active pharmaceutical ingredient (API).
Steric and Lipophilic Effects: The diethoxy analog possesses higher lipophilicity and steric bulk compared to the dimethoxy variant. In the context of EGFR inhibitors, this added bulk can alter the binding pose within the ATP-binding pocket. For TLR7/8 agonists, the steric constraints of the 6,7-substituents modulate receptor subtype selectivity, often shifting the balance between TLR7 and TLR8 activation .
Electronic Effects on Reactivity: The 6,7-dialkoxy groups are electron-donating via resonance, which typically deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr). However, the strong inductive and resonance-withdrawing pull of the ortho 3-nitro group dominates the electronic landscape. This highly activates the C4-chloro position, allowing for efficient displacement by primary amines .
Adjuvant Adsorption (Dihydroxy Analogs): Cleavage of the methoxy or ethoxy groups to yield vicinal diols (e.g., 7,8-dihydroxy or 6,7-dihydroxy derivatives) drastically alters the downstream molecule's utility. The introduction of the vic-diphenolic functionality enables >97% adsorption to aluminum adjuvants (alum) via ligand exchange, transforming the molecule into a highly potent, localized vaccine adjuvant that prevents systemic toxicity .
Comparative Performance Data
The following table summarizes the structural impact of the 4-chloro-3-nitroquinoline intermediate on the properties of the downstream imidazo[4,5-c]quinoline derivatives.
Intermediate Building Block
Alkoxy Steric Bulk
Relative Lipophilicity
Downstream TLR7 EC₅₀ (Representative)*
Alum Adsorption Potential
4-Chloro-6,7-diethoxy-3-nitroquinoline
High
High
~0.40 - 0.85 µM
Low (<10%)
4-Chloro-6,7-dimethoxy-3-nitroquinoline
Moderate
Moderate
~0.15 - 0.35 µM
Low (<10%)
4-Chloro-7,8-dihydroxy-3-nitroquinoline
Low
Low
~3.72 µM
High (>97.5%)
*Note: EC₅₀ values represent the finalized imidazo[4,5-c]quinoline derivatives synthesized from these respective intermediates, as measured in human TLR7 HEK-Blue reporter assays , .
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols describe the conversion of 4-chloro-6,7-dialkoxy-3-nitroquinolines into functionalized TLR7 agonists. Each protocol is designed as a self-validating system.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4
Causality & Mechanism: The highly electron-withdrawing 3-nitro group depletes electron density at the C4 position, activating the C-Cl bond. Triethylamine (Et₃N) is employed strictly as an acid scavenger to neutralize the generated HCl, preventing the premature protonation of the incoming nucleophilic amine, which would otherwise halt the reaction.
Preparation: Suspend 4-chloro-6,7-dimethoxy-3-nitroquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert argon atmosphere.
Reagent Addition: Add the primary amine (e.g., 1-benzylamine derivative, 1.1 eq) followed by Et₃N (1.5 eq) dropwise at 0 °C to control the initial exothermic reaction.
Reaction: Heat the mixture to reflux (approx. 45-65 °C depending on solvent) for 45 to 60 minutes.
Self-Validation Step: Monitor via LC-MS. The reaction is complete when the distinct isotopic signature of the starting material (³⁵Cl/³⁷Cl ratio) disappears, replaced by the [M+H]⁺ peak of the substituted 4-amino-3-nitroquinoline intermediate.
Protocol B: Nitro Reduction and Imidazole Cyclization
Causality & Mechanism: To construct the imidazo[4,5-c]quinoline core, the 3-nitro group must be reduced to an amine. Catalytic hydrogenation is selected over harsh chemical reduction (e.g., Fe/HCl) to prevent the cleavage of the sensitive 6,7-dialkoxy ethers. The subsequent addition of an orthoester acts as both the electrophilic carbon source and a dehydrating agent, driving the thermodynamic closure of the stable imidazole ring.
Reduction: Dissolve the 4-amino-3-nitroquinoline intermediate in ethyl acetate (EtOAc). Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours.
Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst, yielding the highly reactive 3,4-diamine intermediate. Proceed immediately to the next step to prevent oxidation.
Cyclization: Dissolve the diamine in toluene. Add trimethyl orthovalerate (1.5 eq) and heat to 110 °C for 4 hours.
Self-Validation Step: Monitor via TLC (UV active). The successful cyclization is confirmed by a shift in retention factor (Rf) and the emergence of the final imidazo[4,5-c]quinoline mass via high-resolution mass spectrometry (HRMS).
Synthesis & Signaling Visualization
Synthesis workflow of imidazo[4,5-c]quinolines and subsequent TLR7 signaling pathway activation.
References
Kumar, K., Sihag, B., Patil, M. T., Singh, R., Sakala, I. G., Honda-Okubo, Y., Singh, K. N., Petrovsky, N., & Salunke, D. B. (2024). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science.[Link]
Kumar, K., Honda-Okubo, Y., Sakala, I. G., Singh, K. N., Petrovsky, N., & Salunke, D. B. (2024). Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption. ACS Medicinal Chemistry Letters.[Link]
Validation
A Comparative Benchmark Study of 4-chloro-6,7-diethoxy-3-nitroquinoline and its Analogs as Putative PI3K/Akt/mTOR Pathway Inhibitors
This guide provides a comprehensive comparative analysis of 4-chloro-6,7-diethoxy-3-nitroquinoline, a synthetic quinoline derivative with potential applications in oncology. The document is intended for researchers, scie...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of 4-chloro-6,7-diethoxy-3-nitroquinoline, a synthetic quinoline derivative with potential applications in oncology. The document is intended for researchers, scientists, and drug development professionals interested in the quinoline scaffold as a source of novel therapeutic agents. We will delve into its synthesis, benchmark its potential biological activity against related compounds, and provide detailed experimental protocols for its evaluation.
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of their biological and pharmacokinetic profiles. The title compound, 4-chloro-6,7-diethoxy-3-nitroquinoline, belongs to a class of quinoline derivatives that have been investigated for their potential to inhibit key signaling pathways implicated in cancer cell growth and survival.[3][4]
Synthetic Strategy: A Generalized Approach
The synthesis of 4-chloro-6,7-dialkoxy-3-nitroquinolines typically follows a multi-step reaction sequence starting from a substituted aniline. A representative pathway, based on the synthesis of the closely related 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves cyclization, nitration, and chlorination steps.[4]
A generalized synthetic workflow is depicted below:
Caption: A generalized synthetic pathway for 4-chloro-6,7-diethoxy-3-nitroquinoline.
Benchmarking Against Structurally Related Quinolines
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it a prime target for drug development.[5]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxicity of several quinoline derivatives against various cancer cell lines. It is important to note that these are not direct comparisons with the title compound but provide a benchmark for the expected potency of this class of molecules.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The presence of the nitro group at the 3-position and the chloro group at the 4-position of the quinoline ring suggests that 4-chloro-6,7-diethoxy-3-nitroquinoline likely functions as an ATP-competitive inhibitor of kinases within the PI3K/Akt/mTOR pathway. This inhibition would block downstream signaling, leading to a reduction in cell proliferation and survival.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by 4-chloro-6,7-diethoxy-3-nitroquinoline.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for the synthesis and biological evaluation of quinoline derivatives.
Protocol 1: Synthesis of a 4-chloro-6,7-dialkoxy-3-nitroquinoline Derivative
This protocol is adapted from the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and can be modified for the diethoxy analog.[4]
Step 1: Cyclization to form 4-hydroxy-6,7-diethoxyquinoline
To a mixture of 3,4-diethoxyaniline and a suitable cyclizing agent (e.g., ethyl acetoacetate), add a catalytic amount of an acid (e.g., polyphosphoric acid).
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
Filter the solid, wash with water, and dry to obtain 4-hydroxy-6,7-diethoxyquinoline.
Step 2: Nitration
Dissolve the 4-hydroxy-6,7-diethoxyquinoline in a suitable solvent (e.g., propionic acid).
Slowly add a nitrating mixture (e.g., nitric acid in propionic acid) at room temperature.
Heat the mixture and monitor the reaction by TLC.
After completion, cool the reaction and filter the solid product. Wash with a saturated sodium bicarbonate solution and then water. Dry the product to yield 4-hydroxy-6,7-diethoxy-3-nitroquinoline.
Step 3: Chlorination
Suspend the 4-hydroxy-6,7-diethoxy-3-nitroquinoline in a chlorinating agent (e.g., phosphorus oxychloride, POCl₃) with a catalytic amount of DMF.
Heat the reaction mixture under reflux until the reaction is complete as monitored by TLC.
Cool the reaction mixture and carefully pour it into a stirred mixture of ice and a weak base (e.g., sodium bicarbonate solution) to neutralize the excess POCl₃.
Filter the precipitated solid, wash thoroughly with water, and dry to obtain the final product, 4-chloro-6,7-diethoxy-3-nitroquinoline.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound (4-chloro-6,7-diethoxy-3-nitroquinoline) and comparator compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol allows for the qualitative and semi-quantitative analysis of protein expression and phosphorylation status within the PI3K/Akt/mTOR pathway.[9]
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Conclusion
While direct experimental data on 4-chloro-6,7-diethoxy-3-nitroquinoline remains to be published, its structural features strongly suggest its potential as an anticancer agent, likely acting through the inhibition of the PI3K/Akt/mTOR signaling pathway. This guide provides a framework for its synthesis and biological evaluation, benchmarking it against known quinoline-based inhibitors. The provided protocols offer a starting point for researchers to further investigate the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its precise mechanism of action and to quantify its potency and selectivity.
References
Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Available at: [Link].
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. Available at: [Link].
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC - NIH. Available at: [Link].
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link].
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link].
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link].
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link].
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link].
Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood. Available at: [Link].
Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. PubMed. Available at: [Link].
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. Available at: [Link].
Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits—Synthesis and Antitumor Activity. MDPI. Available at: [Link].
Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. PMC. Available at: [Link].
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. MDPI. Available at: [Link].
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. Available at: [Link].
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. Available at: [Link].
CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
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4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. PubMed. Available at: [Link].
4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. PubChem. Available at: [Link].